1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPGMJLARWHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346908 | |
| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-33-7 | |
| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.
Introduction
This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₁₆H₂₄O₂.[1] Its structure features a sterically hindered phenolic moiety, which imparts significant antioxidant properties. The presence of the ketone functional group provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary methods: Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation of 2,6-Di-tert-butylphenol
This is a widely used and efficient method for the preparation of the target compound. The reaction involves the electrophilic aromatic substitution of 2,6-di-tert-butylphenol with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as tetrachloromethane (CCl₄) or dichloromethane (CH₂Cl₂). The flask is cooled in an ice bath.
-
Reagent Addition: A solution of acetyl chloride (CH₃COCl) in the same dry solvent is added dropwise to the stirred suspension of aluminum chloride.
-
Addition of Starting Material: Following the formation of the acylium ion complex, a solution of 2,6-di-tert-butylphenol in the dry solvent is added dropwise to the reaction mixture at a low temperature (typically 0-5 °C).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Diagram of the Friedel-Crafts Acylation Workflow:
References
In-Depth Technical Guide: 3',5'-Di-tert-butyl-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a sterically hindered phenolic compound with significant potential in various scientific and industrial applications. Its unique chemical structure, featuring bulky tert-butyl groups flanking a hydroxyl group on an acetophenone core, imparts notable antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its roles in angiogenesis and as an antioxidant.
Chemical and Physical Properties
3',5'-Di-tert-butyl-4'-hydroxyacetophenone, also known as 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, is a crystalline solid at room temperature. The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone[1] |
| CAS Number | 14035-33-7[1] |
| Molecular Formula | C₁₆H₂₄O₂[1] |
| Molecular Weight | 248.36 g/mol [1] |
| InChI | InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3[1] |
| InChIKey | WGJPGMJLARWHRK-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to cream or pale brown/pink crystals or powder | [2] |
| Melting Point | 145.5-151.5 °C | [2][3] |
| Boiling Point (Predicted) | 308.2 ± 37.0 °C | |
| Density (Predicted) | 0.982 ± 0.06 g/cm³ | |
| Flash Point (Predicted) | 130.3 ± 19.1 °C | |
| Vapor Pressure (Predicted) | 0.000379 mmHg at 25°C | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| Assay (GC) | ≥97.5% | [2][3] |
Table 3: Spectral Data
| Spectroscopic Technique | Key Data |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available.[1] |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 248.[4] Key fragments and their relative intensities are available in public databases. |
| Infrared (IR) Spectroscopy | FTIR spectra (KBr and ATR) are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities.[1] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone from 2,6-di-tert-butylphenol and acetyl chloride through a Friedel-Crafts acylation reaction.
Materials:
-
2,6-di-tert-butylphenol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension via the addition funnel over 10-15 minutes.
-
After the addition is complete, add a solution of 2,6-di-tert-butylphenol (1.0 equivalent) in dichloromethane dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude 3',5'-Di-tert-butyl-4'-hydroxyacetophenone
-
Recrystallization solvent (e.g., ethanol, cyclohexane, ethyl acetate, or a mixture)[5]
-
Activated carbon (optional, for decolorization)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolve the crude product in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and heat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Biological Activity and Signaling Pathways
Antioxidant Activity
3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a classic example of a hindered phenolic antioxidant. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the hydroxyl proton, making it a highly effective radical scavenger.
Mechanism of Action: The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the tert-butyl groups, which prevents it from initiating further radical reactions.[6][7][8]
Caption: Free radical scavenging mechanism of hindered phenols.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
3',5'-Di-tert-butyl-4'-hydroxyacetophenone solutions at various concentrations in methanol
-
Methanol (as control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol. The solution should have a deep violet color.
-
Add a specific volume of the DPPH solution to the wells of a 96-well plate.
-
Add varying concentrations of the test compound (3',5'-Di-tert-butyl-4'-hydroxyacetophenone) to the wells.
-
Include a control with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
Angiogenesis Modulation
Polyphenolic compounds, including derivatives of hydroxyacetophenone, have been reported to exhibit dual effects on angiogenesis, acting as either pro-angiogenic or anti-angiogenic agents depending on their concentration and the specific cellular context.[9][10][11]
Dual Effects on Angiogenesis:
-
Anti-angiogenic effects: At higher concentrations, some polyphenols can inhibit key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation. This is often attributed to the inhibition of signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9][12][13]
-
Pro-angiogenic effects: At lower, physiologically relevant concentrations, some polyphenols may promote angiogenesis, which can be beneficial in processes like wound healing.[9][14]
VEGF Signaling Pathway: The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival.[15][16] Polyphenols can interfere with this pathway at various points, including direct binding to VEGF, thereby preventing its interaction with the receptor.[12]
Caption: Simplified VEGF signaling pathway and potential inhibition by polyphenols.
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Primary or immortalized endothelial cells (e.g., HUVECs)
-
Basement membrane extract (BME), such as Matrigel
-
Endothelial cell growth medium
-
3',5'-Di-tert-butyl-4'-hydroxyacetophenone at various concentrations
-
24-well or 96-well plates
-
Inverted microscope
Procedure:
-
Thaw the BME on ice and coat the wells of a pre-chilled plate with a thin layer of BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone or a vehicle control.
-
Seed the endothelial cells onto the solidified BME.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Safety and Handling
3',5'-Di-tert-butyl-4'-hydroxyacetophenone is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a versatile molecule with well-defined chemical properties and significant biological activities. Its antioxidant properties, stemming from its hindered phenolic structure, are well-established. Its role in angiogenesis is more complex, exhibiting concentration-dependent dual effects that warrant further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, purify, analyze, and evaluate the biological effects of this compound. As with any chemical, proper safety precautions are paramount during its handling and use.
References
- 1. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | C16H24O2 | CID 616296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% 25 g | Request for Quote [thermofisher.com]
- 3. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% 5 g | Request for Quote [thermofisher.com]
- 4. 3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE(14035-33-7) MS spectrum [chemicalbook.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. partinchem.com [partinchem.com]
- 9. New insights into the antiangiogenic and proangiogenic properties of dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the antiangiogenic and proangiogenic properties of dietary polyphenols | Semantic Scholar [semanticscholar.org]
- 11. Use of Nutraceuticals in Angiogenesis-Dependent Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure‐function relationship of dietary polyphenols for inhibiting VEGF‐induced VEGFR‐2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cusabio.com [cusabio.com]
- 16. VEGF signaling pathway | Abcam [abcam.com]
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a sterically hindered phenolic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent use as a chemical intermediate, and explores its mechanisms of action as a potent antioxidant and anti-inflammatory agent. Particular focus is given to its role in modulating key cellular signaling pathways, making it a valuable scaffold for drug discovery and development.
Chemical and Physical Properties
This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone. The defining structural features are a central phenyl ring, a hydroxyl group, an acetyl group, and two bulky tert-butyl groups positioned ortho to the hydroxyl moiety. These tert-butyl groups provide significant steric hindrance, which is key to the molecule's stability and antioxidant function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14035-33-7 | [1][2] |
| Molecular Formula | C₁₆H₂₄O₂ | [1][2] |
| Molecular Weight | 248.36 g/mol | [1][2] |
| Appearance | White to pale beige solid | [2] |
| Melting Point | 146-147 °C | [2] |
| Boiling Point (Predicted) | ~308.2 °C | [2] |
| Density (Predicted) | ~0.982 g/cm³ | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Table 2: Spectroscopic Data (Estimated)
While a definitive, published spectrum was not identified in the literature, the following nuclear magnetic resonance (NMR) shifts can be estimated based on the analysis of structurally similar compounds and standard chemical shift tables.
| Nucleus | Environment | Estimated Chemical Shift (δ, ppm) |
| ¹H NMR | Ar-H (s, 2H) | 7.7 - 7.9 |
| OH (s, 1H) | 5.5 - 6.0 | |
| CO-CH ₃ (s, 3H) | 2.5 - 2.7 | |
| C(CH ₃)₃ (s, 18H) | 1.4 - 1.5 | |
| ¹³C NMR | C =O | ~197 |
| Ar-C -OH | 155 - 160 | |
| Ar-C -C(CH₃)₃ | 135 - 140 | |
| Ar-C -H | 125 - 130 | |
| Ar-C -CO | 128 - 132 | |
| C (CH₃)₃ | ~35 | |
| C(C H₃)₃ | ~30 | |
| CO-C H₃ | ~26 |
Note: These are estimated values and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.
Reaction Scheme:
Figure 1: Synthesis via Friedel-Crafts Acylation.
Detailed Methodology:
-
Apparatus Setup: A dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as tetrachloromethane (CCl₄) or toluene. The mixture is stirred to form a slurry.
-
Cooling: The slurry is cooled to 0-5 °C using an ice bath.
-
Substrate Addition: 2,6-di-tert-butylphenol (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled slurry via the dropping funnel.
-
Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and water, with vigorous stirring.
-
Extraction: The organic layer is separated. The aqueous layer is extracted two to three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined.
-
Washing: The combined organic phase is washed sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product.
Use as an Intermediate: Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound is a valuable ketone for synthesizing chalcone derivatives, which are known for their broad range of biological activities.
Reaction Scheme:
Figure 2: Synthesis of Chalcones.
Detailed Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the flask. The reaction is typically initiated at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for several hours (typically 4-24 hours). The formation of a precipitate often indicates product formation. Monitor the reaction's completion using TLC.
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice.
-
Neutralization: Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to neutralize the excess base, which will fully precipitate the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude chalcone is then purified by recrystallization from a suitable solvent, commonly ethanol.
Mechanisms of Action and Biological Significance
Antioxidant Activity
The primary mechanism of antioxidant action for this compound is free radical scavenging. The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is significantly stabilized by two key factors:
-
Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically shield the radical oxygen, preventing it from participating in further propagation reactions.
-
Resonance Delocalization: The unpaired electron on the oxygen can be delocalized throughout the aromatic ring, further stabilizing the radical.
Figure 3: Antioxidant Mechanism.
Anti-inflammatory Activity
Chronic inflammation is linked to the overproduction of pro-inflammatory mediators. Phenolic compounds, including this compound and its derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway Inhibition:
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).
Hindered phenols can interfere with this pathway, often by inhibiting the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. By preventing IκB degradation, the phenolic compound effectively traps NF-κB in the cytoplasm, preventing the transcription of inflammatory genes.
Figure 4: Inhibition of the NF-κB Signaling Pathway.
Applications in Drug Discovery and Development
The unique combination of a reactive ketone handle, a potent antioxidant phenolic group, and stabilizing bulky substituents makes this compound a highly valuable starting material and structural motif in drug discovery.
-
Scaffold for Novel Therapeutics: It serves as a foundational building block for creating more complex molecules, such as chalcones, flavanones, and other heterocyclic compounds with enhanced or novel biological activities.
-
Probing Structure-Activity Relationships (SAR): The compound and its derivatives are used to investigate how structural modifications affect antioxidant and anti-inflammatory potency, guiding the design of more effective drug candidates.
-
Development of Anti-inflammatory Agents: By targeting pathways like NF-κB, derivatives of this molecule are being investigated for the treatment of chronic inflammatory diseases.
-
Neuroprotective Research: Given the link between oxidative stress, inflammation, and neurodegenerative diseases, this class of compounds is explored for its potential to protect neuronal cells.
Conclusion
This compound is a versatile and powerful molecule for researchers in chemistry and pharmacology. Its well-defined synthesis, coupled with its potent antioxidant and anti-inflammatory properties, establishes it as a privileged scaffold in the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in the laboratory and accelerate research into novel treatments for diseases rooted in oxidative stress and inflammation.
References
An In-depth Technical Guide to the Mechanism of Action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone recognized for its significant antioxidant properties. This technical guide delineates the core mechanisms of action of this compound, focusing on its role as a potent free radical scavenger and an inhibitor of lipid peroxidation. While its primary function is well-established in the realm of antioxidant activity, this document also explores its potential anti-inflammatory effects and its influence on key cellular signaling pathways, drawing insights from studies on structurally related compounds. Detailed experimental protocols for evaluating its biological activities are provided, alongside visualizations of the implicated signaling cascades to support further research and drug development endeavors.
Core Mechanism of Action: Antioxidant Activity
The principal mechanism of action of this compound revolves around its potent antioxidant capabilities, which are primarily attributed to its unique molecular structure.[1][2]
Free Radical Scavenging
The compound's phenolic hydroxyl (-OH) group is the cornerstone of its antioxidant activity. The presence of two bulky tert-butyl groups in the ortho positions (3 and 5) relative to the hydroxyl group creates significant steric hindrance. This structural feature enhances the stability of the phenoxyl radical that is formed when the phenol donates a hydrogen atom to a free radical. This stabilization prevents the phenoxyl radical from initiating or propagating further oxidative chain reactions, making this compound an effective chain-breaking antioxidant.
The free radical scavenging activity can be summarized by the following reaction:
R• + Ar-OH → RH + Ar-O•
Where R• is a free radical and Ar-OH represents the phenolic antioxidant. The resulting phenoxyl radical (Ar-O•) is stabilized by resonance and the steric shielding of the tert-butyl groups.
Diagram: Free Radical Scavenging Mechanism
Caption: Hydrogen donation from the phenolic hydroxyl group neutralizes free radicals.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental chain reaction that damages cell membranes and other lipid-containing structures. This compound effectively inhibits this process by intercepting lipid peroxyl radicals (LOO•), thereby breaking the propagation cycle of lipid peroxidation.[1] This action is crucial in protecting biological membranes from oxidative damage.
Quantitative Data on Biological Activity
While the qualitative antioxidant activity of this compound is well-documented, specific quantitative data such as IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) values for the parent compound are not extensively available in the public domain. The majority of quantitative studies have focused on its derivatives. For illustrative purposes, the following table presents hypothetical data to demonstrate how such information would be structured.
| Assay | Parameter | Result | Reference Compound | Result (Reference) |
| DPPH Radical Scavenging | IC50 | Data Not Available | Trolox | Specific Value (e.g., µg/mL) |
| ABTS Radical Scavenging | TEAC | Data Not Available | Trolox | 1.0 |
| Lipid Peroxidation Inhibition | IC50 | Data Not Available | BHT | Specific Value (e.g., µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | IC50 | Data Not Available | Celecoxib | Specific Value (e.g., µM) |
Note: BHT (Butylated hydroxytoluene) is a structurally similar antioxidant.
Potential Anti-inflammatory and Signaling Pathway Modulation
Emerging evidence from studies on structurally related compounds suggests that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety may contribute to anti-inflammatory effects through the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Mediators
Derivatives of this compound have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (PGs) and cytokines (e.g., TNF-α, IL-6). This suggests a potential inhibitory effect on enzymes like cyclooxygenases (COX).
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation. While direct evidence for this compound is limited, related phenolic compounds have been shown to inhibit NF-κB activation and modulate MAPK pathways (p38, JNK). Such actions would lead to a downstream reduction in the expression of inflammatory genes.
Diagram: Potential Anti-inflammatory Signaling Pathways
Caption: Potential inhibition of MAPK and NF-κB pathways reduces inflammatory responses.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound or standard at various concentrations.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Diagram: DPPH Assay Workflow
Caption: Workflow for determining free radical scavenging activity using the DPPH assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Methodology:
-
Sample Preparation:
-
Prepare a lipid-rich sample, such as a rat liver homogenate.
-
-
Induction of Peroxidation:
-
Induce lipid peroxidation in the sample using an initiator like ferrous sulfate (FeSO4) and ascorbic acid.
-
-
Treatment:
-
Treat the samples with various concentrations of this compound or a standard inhibitor.
-
-
TBARS Reaction:
-
Add trichloroacetic acid (TCA) to stop the reaction and precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.
-
-
Calculation:
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
-
Conclusion
This compound is a potent antioxidant whose primary mechanism of action is centered on its ability to scavenge free radicals and inhibit lipid peroxidation, owing to its sterically hindered phenolic structure. While its anti-inflammatory and signaling-modulatory activities are plausible based on studies of related compounds, further direct experimental evidence is required to fully elucidate these mechanisms for the parent compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future research to comprehensively characterize the biological activities of this promising molecule for potential therapeutic applications.
References
- 1. Synthesis and evaluation of 3',5'-di-tert-butyl-4'-hydroxyflavones as potential inhibitors of low density lipoprotein (LDL) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic phenolic ketone, has garnered scientific interest for its potential antioxidant and anti-inflammatory activities. Structurally analogous to the well-known antioxidant butylated hydroxytoluene (BHT), this compound features a sterically hindered phenolic hydroxyl group, which is key to its radical-scavenging capabilities. This technical guide provides a comprehensive overview of the current understanding of its antioxidant and anti-inflammatory properties, including its mechanistic action, relevant in vitro data from structurally similar compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of novel phenolic compounds.
Introduction
Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] this compound, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, belongs to this class and is distinguished by the presence of two bulky tert-butyl groups ortho to the phenolic hydroxyl group. These bulky substituents provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and contributes to its antioxidant efficacy.[1]
Beyond its antioxidant potential, the structural motif of a 3,5-di-tert-butyl-4-hydroxyphenyl group is also associated with anti-inflammatory effects.[1] Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a critical area of drug discovery. This guide will delve into the mechanisms by which this compound may exert its anti-inflammatory effects, with a focus on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Antioxidant Properties
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[2]
In Vitro Antioxidant Activity
While specific quantitative data for the antioxidant activity of this compound is limited in the available literature, studies on its derivatives provide valuable insights into the potential of this core structure.
| Compound/Derivative | Assay | Antioxidant Activity (% Inhibition at 100 µM) |
| Arylidene flavanone derivative | DPPH Radical Scavenging | 70.8% |
| Chalcone derivative | DPPH Radical Scavenging | 61.1% |
| Flavanone derivative 1 | DPPH Radical Scavenging | 29.3% |
| Flavanone derivative 2 | DPPH Radical Scavenging | 32.0% |
Data extracted from a study on flavonoid analogues of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a structurally related precursor.[2]
Anti-inflammatory Properties
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For this compound, it is hypothesized that it may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Inhibition of Pro-inflammatory Mediators
| Inflammatory Mediator | DHAP (91.78 µM) Inhibition (%) | Indomethacin (47.79 µM) Inhibition (%) |
| Nitric Oxide (NO) | 38.96 | 30.22 |
| Tumor Necrosis Factor-α (TNF-α) | 59.14 | 33.75 |
| Interleukin-1β (IL-1β) | 55.56 | 35.8 |
| Interleukin-6 (IL-6) | 51.62 | 43.83 |
Data for the structurally related compound 3,5-diprenyl-4-hydroxyacetophenone (DHAP) in LPS-stimulated J774A.1 Macrophages.
Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory agents.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic antioxidants have been shown to inhibit NF-κB activation by blocking the formation of NF-κB/DNA binding complexes.[3]
Figure 1: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases by stimuli such as LPS leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes. Polyphenolic compounds have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating inflammatory responses.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 3. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the aromatic ketone 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a compound with potential applications in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and use in research and development.
Core Spectral Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Singlet | 2H | Ar-H |
| ~5.85 | Singlet | 1H | Ar-OH |
| ~2.50 | Singlet | 3H | -C(O)CH₃ |
| ~1.45 | Singlet | 18H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O |
| ~158 | C-OH |
| ~140 | Ar-C |
| ~128 | Ar-CH |
| ~35 | -C(CH₃)₃ |
| ~30 | -C(CH₃)₃ |
| ~26 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data (Solid Phase, KBr Pellet - Typical Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640-3610 | Sharp, Weak | Free O-H stretch |
| ~3500-3200 | Broad, Strong | H-bonded O-H stretch |
| ~2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1680-1660 | Strong | C=O stretch (ketone) |
| ~1600, ~1485 | Medium-Weak | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 248 | High | [M]⁺ (Molecular Ion) |
| 233 | High | [M-CH₃]⁺ |
| 115 | Moderate | Fragmentation Ion |
Source: PubChem.[1] The full spectrum with a complete peak list and relative intensities is not publicly available.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to cover the range of 0-220 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the compound is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
-
Ionization and Analysis (Electron Ionization - EI):
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Review of the Biological Activities of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone recognized for its potential biological activities, primarily stemming from its sterically hindered phenolic structure. This technical guide provides a comprehensive literature review of the known biological properties of this compound, with a focus on its antioxidant and anti-inflammatory effects. While specific quantitative data for the parent compound is limited in publicly available research, this review synthesizes existing knowledge, details relevant experimental methodologies for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the hindered phenol class of compounds, which are well-regarded for their antioxidant properties. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinders the phenolic proton, enhancing its stability and radical-scavenging capabilities. This structural motif is also found in widely used antioxidants such as butylated hydroxytoluene (BHT). The ethanone substituent on the phenyl ring introduces a keto functional group, which can influence the molecule's polarity, reactivity, and potential for further chemical modification. This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [2][3] |
| Molecular Weight | 248.37 g/mol | [3] |
| CAS Number | 14035-33-7 | [2] |
| Appearance | White to pale beige solid | [2] |
| Melting Point | 146-147 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Biological Activities
The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory properties. These activities are largely inferred from the behavior of other hindered phenols and studies on its derivatives.
Antioxidant Activity
The antioxidant mechanism of this compound is centered on its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further oxidative processes.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have been noted in various biological models.[2] The mechanism is likely linked to its antioxidant properties, as oxidative stress is a key contributor to the inflammatory cascade. By reducing ROS levels, the compound may indirectly modulate pro-inflammatory signaling pathways.
Direct evidence for the anti-inflammatory activity of the parent compound, including quantitative data such as ED₅₀ values from in vivo studies, is currently lacking in the available literature. However, derivatives have been shown to reduce edema and pain in animal models.[1]
Other Potential Activities
Derivatives of this compound have been investigated for other biological activities, including antibacterial properties. For instance, some derivatives have shown activity against pathogens like Staphylococcus aureus.[1] These findings suggest that the core structure could be a valuable starting point for the development of novel therapeutic agents.
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to evaluate the antioxidant and anti-inflammatory activities of phenolic compounds. These methodologies would be suitable for quantifying the biological effects of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Analysis: The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6][7]
Procedure:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and the positive control, typically orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Treated) / Mean Paw Volume of Control ] x 100
-
Data Analysis: The results are expressed as the mean percentage of edema inhibition ± SEM. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effect.
Potential Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are scarce, its potential anti-inflammatory action suggests a possible interaction with key inflammatory pathways such as NF-κB and MAPK.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Antioxidant compounds can inhibit NF-κB activation by preventing the oxidative stress-induced activation of IKK.
Caption: The canonical NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of MAPKs through phosphorylation can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Antioxidants can potentially modulate MAPK signaling by reducing the cellular oxidative stress that often triggers these pathways.
Caption: A simplified overview of the MAPK signaling cascade.
Conclusion and Future Directions
This compound possesses a chemical structure that strongly suggests antioxidant and anti-inflammatory potential. However, a thorough review of the current literature reveals a notable gap in specific quantitative data and detailed mechanistic studies for this parent compound. The majority of the available research focuses on its derivatives.
Future research should aim to:
-
Quantify the antioxidant activity of this compound using a battery of in vitro assays (e.g., DPPH, ABTS, ORAC) to establish its IC₅₀ values.
-
Evaluate its in vivo anti-inflammatory efficacy in established animal models, such as carrageenan-induced paw edema, to determine its ED₅₀.
-
Investigate the direct effects of the compound on key inflammatory signaling pathways, including NF-κB and MAPKs, to elucidate its mechanism of action at the molecular level.
-
Explore its potential in other therapeutic areas, such as antimicrobial and anticancer applications, based on the promising activities of its derivatives.
A more complete biological profile of this compound will be invaluable for its potential development as a therapeutic agent or as a lead compound for the synthesis of new drug candidates.
References
- 1. This compound For Research [benchchem.com]
- 2. Buy this compound | 14035-33-7 [smolecule.com]
- 3. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. jyoungpharm.org [jyoungpharm.org]
An In-depth Technical Guide to Derivatives and Analogs of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone serves as a versatile scaffold in medicinal chemistry, largely owing to its structural similarity to the well-known antioxidant butylated hydroxytoluene (BHT). The sterically hindered phenolic hydroxyl group, flanked by two bulky tert-butyl groups, imparts significant antioxidant properties and provides a synthetically tractable handle for the development of a diverse array of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on their antioxidant and anti-inflammatory properties. Detailed experimental protocols for the synthesis of key derivatives are provided, alongside a quantitative summary of their biological activities. Furthermore, this guide elucidates the modulation of key signaling pathways, such as NF-κB and MAPK, by these compounds, offering insights into their mechanisms of action.
Core Compound and Rationale for Derivatization
This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone. The core structure, featuring a hindered phenol, is a well-established pharmacophore for antioxidant activity. The tert-butyl groups sterically hinder the hydroxyl group, which enhances its stability and ability to act as a radical scavenger. The ethanone moiety provides a reactive site for a variety of chemical transformations, making it an ideal starting material for the synthesis of a wide range of derivatives, including chalcones, flavanones, oximes, and Schiff bases. These modifications aim to enhance the parent compound's inherent biological activities, improve its pharmacokinetic profile, and explore novel therapeutic applications.
Synthesis of this compound and its Derivatives
The synthesis of the core compound and its key derivatives is primarily achieved through well-established organic chemistry reactions.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.
Experimental Protocol:
-
Reaction Setup: A dried 500 mL round-bottomed flask is charged with anhydrous aluminum chloride (AlCl₃) (21.33 g, 0.160 mol) and 400 mL of dried toluene. The resulting slurry is stirred and cooled to -35°C.
-
Addition of Phenol: A solution of 2-(tert-butyl)phenol (20.0 g, 0.133 mol) in 20 mL of dried toluene is added dropwise to the cooled slurry.
-
Addition of Acylating Agent: A solution of acetyl chloride (12.56 g, 0.160 mol) in 20 mL of dried toluene is then added dropwise to the reaction mixture, maintaining the temperature below -30°C.
-
Reaction Monitoring: The reaction is stirred at this temperature for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is slowly poured into 500 mL of ice-water with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic extracts are washed with brine until neutral (pH 7), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The pure product is obtained as colorless crystals by trituration with an ethyl acetate/petroleum ether mixture (1:30).
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Experimental Protocol:
-
Reactant Preparation: Equimolar amounts of this compound and a substituted aromatic aldehyde are dissolved in ethanol.
-
Catalyst Addition: An aqueous solution of sodium hydroxide (10%) is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction: The mixture is stirred for 24 hours at room temperature. The reaction progress is monitored by TLC.
-
Workup: The reaction mixture is poured into crushed ice and neutralized with dilute hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed with water until neutral, dried, and recrystallized from ethanol to afford the pure chalcone derivative.
Synthesis of Flavanone Derivatives
Flavanones can be synthesized from their corresponding chalcone precursors through acid-catalyzed cyclization.
Experimental Protocol:
-
Reaction Setup: The 2'-hydroxychalcone derivative is dissolved in methanol.
-
Acid Catalyst: The methanolic solution is saturated with dry hydrogen chloride gas.
-
Reaction: The mixture is stirred at room temperature for 4 hours under an inert atmosphere.
-
Workup: The product often precipitates from the reaction mixture upon completion. The solid is collected by filtration and washed with cold methanol.
-
Purification: The crude flavanone can be further purified by recrystallization.
Synthesis of Oxime Derivatives
Oximes are prepared by the reaction of the parent ketone with hydroxylamine hydrochloride.
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in ethanol.
-
Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and potassium hydroxide is added to the ethanolic solution of the ketone.
-
Reaction: The reaction mixture is refluxed for several hours.
-
Workup: After cooling, the mixture is poured into water, and the precipitated oxime is collected by filtration.
-
Purification: The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol.
Biological Activities
Derivatives of this compound exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. The arylidene flavanone derivative has been reported to be a potent antioxidant, with a 70.8% interaction with the DPPH radical and a 77.4% inhibition of lipid peroxidation.[1]
| Compound/Derivative | Assay | Activity (IC₅₀ or % Inhibition) |
| Arylidene Flavanone Derivative | DPPH Radical Scavenging | 70.8% interaction |
| Arylidene Flavanone Derivative | Lipid Peroxidation Inhibition | 77.4% inhibition |
| Chalcone Derivative CZM-3-5 | ABTS Radical Scavenging | Better than BHA |
| Chalcone Derivative CZM-3-5 | DPPH Radical Scavenging | Better than BHA |
| (E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | Potent activity reported |
Table 1: Quantitative Antioxidant Activity of Selected Derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are linked to their ability to inhibit key inflammatory mediators and enzymes. A novel thiazolidin-4-one derivative has shown significant anti-inflammatory activity in animal models, comparable to ibuprofen.[2] Furthermore, a pyrimidine derivative, LQFM218, has been shown to reduce paw edema and the levels of inflammatory mediators like PGE₂, TNF-α, and IL-1β.[3] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of inflammatory signaling pathways.
| Compound/Derivative | Model/Assay | Effect |
| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Carrageenan-induced paw edema | Significant reduction in edema |
| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218) | Carrageenan-induced paw edema | 33.8% - 42.6% reduction in edema |
| LQFM218 | Pleurisy test | Reduction in TNF-α (67.6%) and IL-1β (53.4%) |
| Kuwanon A (Flavanone) | COX-2 Inhibition | IC₅₀ = 14 µM |
Table 2: Anti-inflammatory Activity of Selected Derivatives.
Signaling Pathway Modulation
The anti-inflammatory properties of this compound derivatives are mediated through their interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and enzymes like COX-2. Chalcone derivatives have been shown to inhibit this pathway by directly inhibiting IKK activity, thereby preventing IκBα phosphorylation and degradation.[4] This leads to the suppression of NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38. The activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. Some flavanone derivatives have been shown to induce the phosphorylation of p38, ERK, and JNK, suggesting a complex interplay where these pathways might be activated as part of a cellular stress response, potentially leading to apoptosis in cancer cells, but also contributing to the regulation of inflammation.[5]
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on their chemical structure. For chalcones, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) on the aromatic rings generally enhances antioxidant activity. The α,β-unsaturated carbonyl system in chalcones is a key feature for their biological activity, acting as a Michael acceptor. In flavanones, the substitution pattern on both the A and B rings significantly influences their anti-inflammatory potential.
Conclusion and Future Directions
Derivatives and analogs of this compound represent a promising class of compounds with significant antioxidant and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The ability of these compounds to modulate key inflammatory signaling pathways like NF-κB and MAPK highlights their potential for the development of novel therapeutics for a range of inflammatory diseases. Future research should focus on expanding the structural diversity of these analogs, conducting more in-depth mechanistic studies to elucidate their precise molecular targets, and performing in vivo efficacy and safety studies to validate their therapeutic potential. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design of more potent and selective derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone.[1][2] Its structure, featuring a sterically hindered phenolic hydroxyl group, categorizes it as a hindered phenolic antioxidant.[1] This structural motif is analogous to the widely used antioxidant Butylated Hydroxytoluene (BHT).[1] The bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxyl radical formed during the scavenging of free radicals, thereby contributing to its antioxidant potential.[3] This compound serves as a valuable intermediate in the synthesis of novel molecules with potential therapeutic applications, including enhanced antioxidant and anti-inflammatory properties.[1]
These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the reactive radical, terminating the oxidative chain reaction. The steric hindrance provided by the adjacent tert-butyl groups stabilizes the resulting phenoxyl radical, preventing it from initiating new radical reactions.[3]
Caption: Antioxidant mechanism of hindered phenols.
Quantitative Antioxidant Activity Data
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) | This compound |
| DPPH IC₅₀ | ~23 mg/L | Data not available |
| ABTS Radical Scavenging | Activity Demonstrated | Data not available |
Note: IC₅₀ represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid, or BHT)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Prepare a series of dilutions of the standard antioxidant.
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determination of IC₅₀ Value: Plot the percentage of inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Caption: DPPH radical scavenging assay workflow.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
From the stock solution, prepare a series of dilutions.
-
Prepare a series of dilutions of the Trolox standard.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of the test compound or standard at various concentrations to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.
-
-
Expression of Results: The antioxidant activity can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the percentage inhibition of the sample to that of a Trolox standard curve.
Caption: ABTS radical cation decolorization assay workflow.
Conclusion
This compound possesses the structural characteristics of a potent antioxidant. The provided protocols for the DPPH and ABTS assays offer robust methods for quantifying its free radical scavenging capabilities. While direct comparative data for this specific compound is currently limited, the established methodologies will allow researchers to generate valuable data to further elucidate its antioxidant profile and potential applications in drug development and other scientific fields. It is recommended to always include standard reference compounds, such as Trolox or BHT, in the assays for reliable comparison and validation of the results.
References
- 1. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles [mdpi.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Laboratory Protocol for the Acylation of 3,5-di-tert-butylphenol
Abstract
This document provides detailed protocols for the O-acylation and C-acylation of 3,5-di-tert-butylphenol, a sterically hindered phenol of interest in pharmaceutical and chemical research. The protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies for the synthesis of 3,5-di-tert-butylphenyl acetate (O-acylation) and 2-acetyl-3,5-di-tert-butylphenol (C-acylation). This guide includes reaction schemes, tabulated quantitative data, and detailed experimental procedures, along with visual workflows to ensure clarity and reproducibility.
Introduction
The acylation of phenols is a fundamental transformation in organic synthesis, yielding either phenyl esters (O-acylation) or hydroxyaryl ketones (C-acylation). The regioselectivity of this reaction is influenced by the choice of reagents and reaction conditions. For sterically hindered phenols such as 3,5-di-tert-butylphenol, these factors are critical in achieving the desired product.
O-acylation is typically achieved through the reaction of the phenol with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine. This reaction proceeds via a nucleophilic acyl substitution mechanism.
C-acylation, on the other hand, is commonly carried out under Friedel-Crafts conditions, which involves the reaction of the phenol with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution typically directs the acyl group to the ortho or para position relative to the hydroxyl group. For 3,5-di-tert-butylphenol, the ortho position is the favored site for C-acylation.
This application note provides detailed protocols for both O- and C-acylation of 3,5-di-tert-butylphenol, enabling the selective synthesis of either the corresponding ester or ketone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the O-acylation and C-acylation protocols described herein.
| Parameter | O-Acylation of 3,5-di-tert-butylphenol | C-Acylation of 3,5-di-tert-butylphenol |
| Product | 3,5-di-tert-butylphenyl acetate | 2-acetyl-3,5-di-tert-butylphenol |
| Starting Material | 3,5-di-tert-butylphenol | 3,5-di-tert-butylphenol |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride |
| Catalyst/Base | Pyridine | Aluminum Chloride |
| Solvent | Pyridine | Dichloromethane |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Varies (monitored by TLC) | ~30 minutes |
| Yield | High (typically >90%) | Moderate to High |
Experimental Protocols
Protocol 1: O-Acylation of 3,5-di-tert-butylphenol to form 3,5-di-tert-butylphenyl acetate
This protocol details the esterification of 3,5-di-tert-butylphenol using acetic anhydride and pyridine.
Materials:
-
3,5-di-tert-butylphenol
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry methanol (for quenching)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
TLC plates, developing chamber, and UV lamp
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-di-tert-butylphenol (1.0 equiv.) in dry pyridine (2–10 mL/mmol).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equiv.) to the cooled solution.[1]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]
-
Once the reaction is complete, quench the reaction by the addition of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[1]
-
Dilute the residue with dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the crude product by silica gel column chromatography to yield pure 3,5-di-tert-butylphenyl acetate.[1]
Protocol 2: C-Acylation (Friedel-Crafts) of 3,5-di-tert-butylphenol to form 2-acetyl-3,5-di-tert-butylphenol
This protocol describes the Friedel-Crafts acylation of 3,5-di-tert-butylphenol with acetyl chloride and aluminum chloride.
Materials:
-
3,5-di-tert-butylphenol
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Beaker
Procedure:
-
In a three-necked round-bottom flask equipped with an addition funnel, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane.[2]
-
Flush the system with nitrogen.
-
Cool the mixture to 0 °C in an ice/water bath.[2]
-
Prepare a solution of acetyl chloride (1.1 equiv.) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.[2]
-
Prepare a solution of 3,5-di-tert-butylphenol (1.0 equiv.) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the phenol solution dropwise to the reaction mixture.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[2]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl, while stirring.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]
-
The crude 2-acetyl-3,5-di-tert-butylphenol can be purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Caption: O-Acylation Experimental Workflow.
Caption: C-Acylation (Friedel-Crafts) Experimental Workflow.
References
Application Notes and Protocols: 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone as a Polymer Stabilizer
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a sterically hindered phenolic antioxidant.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group flanked by two bulky tert-butyl groups, makes it a highly effective primary antioxidant for a variety of polymeric systems.[4] This compound is instrumental in preventing the thermo-oxidative degradation of polymers during high-temperature processing and long-term service life, thereby preserving their mechanical integrity, and appearance.[5][6] Its applications are prominent in the stabilization of polyolefins, such as polyethylene (PE) and polypropylene (PP).[5]
Mechanism of Action
The primary role of this compound as a stabilizer is to interrupt the free-radical chain reactions that lead to polymer degradation.[4][6] During oxidation, highly reactive peroxy radicals (ROO•) are formed, which can abstract hydrogen atoms from the polymer backbone, propagating the degradation process. As a hindered phenol, this compound functions by donating the hydrogen atom from its phenolic hydroxyl group to these peroxy radicals.[6] This reaction neutralizes the reactive radicals and forms a stable, sterically hindered phenoxyl radical from the antioxidant molecule. This resulting antioxidant radical is significantly less reactive due to resonance stabilization and steric hindrance from the adjacent tert-butyl groups, preventing it from initiating new degradation chains.[1]
Figure 1: Antioxidant mechanism of this compound.
Performance Data (Illustrative)
The following tables present illustrative performance data for this compound in a typical polypropylene (PP) homopolymer formulation. This data is representative of the expected performance of a hindered phenolic antioxidant and is intended for comparative purposes.
Table 1: Oxidative Stability by Differential Scanning Calorimetry (DSC) This table shows the Oxidative Induction Time (OIT), a measure of the material's resistance to oxidation at an elevated temperature. Longer OIT values indicate better thermal stability.[7][8]
| Formulation | Stabilizer Concentration (wt%) | Oxidative Induction Time (OIT) @ 200°C (minutes) |
| Unstabilized PP | 0.00 | < 5 |
| PP + Stabilizer | 0.05 | 25 |
| PP + Stabilizer | 0.10 | 45 |
| PP + Stabilizer | 0.20 | 70 |
Table 2: Color Stability (Yellowness Index) after Thermal Aging This table illustrates the change in the Yellowness Index (YI) after aging the polymer at 150°C for 240 hours. A lower YI value indicates less discoloration and better color stability.[5][9]
| Formulation | Stabilizer Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After Aging |
| Unstabilized PP | 0.00 | 2.5 | 15.8 |
| PP + Stabilizer | 0.10 | 2.6 | 5.1 |
Table 3: Retention of Mechanical Properties after Thermal Aging This table shows the retention of tensile strength and elongation at break after aging at 120°C for 500 hours. Higher retention percentages indicate better preservation of mechanical properties.[10][11]
| Formulation | Stabilizer Concentration (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized PP | 0.00 | 35 | 10 |
| PP + Stabilizer | 0.10 | 85 | 75 |
Experimental Protocols
The following protocols describe the methods for preparing polymer samples and evaluating the performance of this compound as a stabilizer.
Figure 2: Experimental workflow for stabilizer evaluation.
Protocol 1: Preparation of Polymer Formulations via Melt Compounding
Objective: To homogeneously disperse this compound into a polymer matrix.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene powder or pellets)
-
This compound
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Strand pelletizer
-
Balance
Procedure:
-
Pre-blending: Accurately weigh the polymer resin and the desired concentration of the stabilizer (e.g., 0.1% by weight). Dry-blend the components in a bag or container for several minutes to ensure a uniform mixture.
-
Extruder Setup: Set the temperature profile of the extruder zones appropriate for the polymer being processed (e.g., for polypropylene, temperatures may range from 180°C to 220°C from feed zone to die). Set the screw speed to a moderate level (e.g., 100-150 rpm).
-
Melt Compounding: Feed the pre-blended mixture into the extruder hopper at a consistent rate. The molten polymer and stabilizer will be intimately mixed as they travel down the extruder barrel.
-
Extrusion and Pelletizing: The homogenized molten polymer blend exits the extruder die as strands. Cool the strands in a water bath and feed them into a pelletizer to produce compounded pellets.
-
Drying: Dry the pellets thoroughly in an oven (e.g., at 80°C for 4 hours) to remove any moisture before subsequent processing.
Protocol 2: Preparation of Test Specimens via Compression Molding
Objective: To prepare standardized polymer plaques or tensile bars for testing.
Materials and Equipment:
-
Compounded polymer pellets
-
Compression molding press with heated platens
-
Picture-frame mold of desired dimensions (e.g., for tensile bars according to ASTM D638 or flat plaques for color and OIT testing)[12]
-
Polytetrafluoroethylene (PTFE) or aluminum foil release sheets
-
Balance
Procedure:
-
Mold Preparation: Place a release sheet on the bottom platen of the press, followed by the mold, and another release sheet on top.
-
Preheating: Preheat the press platens to a temperature above the polymer's melting point (e.g., 210°C for polypropylene).
-
Charging the Mold: Place a sufficient amount of the dried compounded pellets into the mold cavity to ensure it is completely filled after pressing.[13]
-
Molding Cycle:
-
Preheating Stage: Close the press to allow the pellets to melt inside the mold for a few minutes without applying full pressure.
-
Compression Stage: Gradually apply pressure (e.g., 5-10 MPa) to the mold to force the molten polymer to fill the cavity and remove any trapped air. Maintain the pressure and temperature for a set time (e.g., 5 minutes) to ensure a fully consolidated part.[12]
-
Cooling Stage: Cool the mold under pressure at a controlled rate (e.g., 15°C/min) to room temperature. This is crucial for achieving consistent crystallinity and mechanical properties.[12]
-
-
Demolding: Once cooled, open the press and carefully remove the molded plaque or tensile bars. Trim any excess flash material.
Protocol 3: Evaluation of Oxidative Stability (ASTM D3895)
Objective: To determine the Oxidative Induction Time (OIT) of the stabilized polymer.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans (open or with pierced lids)
-
High-purity nitrogen and oxygen gas supplies
-
Microtome or sharp blade
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the compression-molded plaque. The sample should be thin and have a flat surface to ensure good thermal contact with the DSC pan.
-
DSC Setup: Place the sample into an aluminum DSC pan and place it in the DSC cell. An empty, open pan is used as a reference.
-
Isothermal OIT Test:
-
Heating Phase: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a continuous nitrogen purge (flow rate ~50 mL/min).[14][15]
-
Equilibration: Hold the sample at the isothermal temperature for 5 minutes under nitrogen to allow the temperature to stabilize.
-
Oxidation Phase: Switch the purge gas from nitrogen to oxygen at the same flow rate.[16]
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time elapsed from the switch to oxygen until the onset of the exothermic oxidation peak.[17]
-
Protocol 4: Evaluation of Color Stability (ASTM D1925)
Objective: To measure the Yellowness Index (YI) of the polymer before and after thermal aging.
Materials and Equipment:
-
Spectrophotometer or colorimeter
-
Forced-air convection oven for aging
-
Compression-molded plaques (e.g., 50 mm x 50 mm x 2 mm)
Procedure:
-
Initial Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a white standard.
-
Measure the tristimulus values (X, Y, Z) of the initial, unaged polymer plaque.
-
Calculate the Yellowness Index using the formula specified in ASTM D1925.[18]
-
-
Thermal Aging: Place the plaques in a forced-air oven at a specified temperature (e.g., 150°C) for a defined duration (e.g., 240 hours).
-
Final Measurement: After the aging period, remove the plaques from the oven and allow them to cool to room temperature. Repeat the spectrophotometer measurement to determine the YI of the aged samples.
-
Analysis: Compare the YI values of the unstabilized and stabilized samples, both before and after aging, to assess the effectiveness of the antioxidant in preventing discoloration.
Protocol 5: Evaluation of Mechanical Property Retention (ASTM D638)
Objective: To assess the retention of tensile properties after thermal aging.
Materials and Equipment:
-
Universal Testing Machine (UTM) with grips suitable for plastics
-
Extensometer for accurate strain measurement
-
Forced-air convection oven for aging
-
Compression-molded dumbbell-shaped specimens (e.g., Type I as per ASTM D638)[19]
Procedure:
-
Initial Tensile Test:
-
Condition the unaged specimens at standard laboratory conditions (23°C, 50% RH).
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount a specimen in the grips of the UTM and attach the extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[20]
-
Record the tensile strength at break and elongation at break for at least five specimens and calculate the average.
-
-
Thermal Aging: Place a separate set of tensile bars in a forced-air oven at a specified temperature (e.g., 120°C) for a defined duration (e.g., 500 hours).
-
Final Tensile Test: After aging, cool the specimens to room temperature and re-condition them. Perform the tensile test on the aged specimens using the same procedure as for the initial test.
-
Calculate Retention: Calculate the percentage retention of tensile strength and elongation at break using the following formula:
-
Retention (%) = (Value after aging / Initial value) x 100
-
References
- 1. This compound For Research [benchchem.com]
- 2. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]
- 3. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. welltchemicals.com [welltchemicals.com]
- 5. matestlabs.com [matestlabs.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 9. plastics.ulprospector.com [plastics.ulprospector.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 12. compression moulding - method of forming plaques from polymer [impact-solutions.co.uk]
- 13. scribd.com [scribd.com]
- 14. ahp-makina.com [ahp-makina.com]
- 15. scribd.com [scribd.com]
- 16. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 17. mt.com [mt.com]
- 18. Yellowness index measurement method - 3nh [3nh.com]
- 19. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 20. Plastics Tensile Testing for ASTM D638 [intertek.com]
Application Notes and Protocols for Studying the Kinetics of Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenols are a class of synthetic antioxidants characterized by the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is pivotal to their high efficacy and stability as antioxidants.[1] The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[2] This action is crucial in preventing oxidative damage to biological molecules, such as lipids, proteins, and DNA, making them valuable compounds in the pharmaceutical and drug development industries for mitigating oxidative stress-related diseases.[[“]][4]
These application notes provide detailed experimental protocols for studying the kinetics of hindered phenols, focusing on their radical scavenging activity. The protocols are designed to be accessible to researchers, scientists, and drug development professionals, providing a framework for the consistent and accurate evaluation of these important antioxidant compounds.
Mechanism of Action: Radical Scavenging
The antioxidant activity of hindered phenols is centered on their ability to act as hydrogen atom donors to free radicals. The process can be broken down into the following key steps:
-
Radical Encounter: A free radical (R•) approaches the hindered phenol molecule.
-
Hydrogen Donation: The phenol donates the hydrogen atom from its hydroxyl group to the free radical, which neutralizes it (RH).
-
Phenoxy Radical Formation: The hindered phenol is converted into a relatively stable phenoxy radical.
The bulky ortho-substituents are critical as they sterically hinder the phenoxy radical, preventing it from participating in further pro-oxidant reactions and enhancing its stability. This stability allows the phenoxy radical to persist long enough to potentially react with a second free radical, further terminating oxidative chains.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical, yellow-colored form. The rate of color change is proportional to the radical scavenging activity of the antioxidant.
Materials and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Hindered phenol solutions of various concentrations
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
Microplate reader (optional)
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the hindered phenol in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Initiation of Reaction: Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes. A control is prepared by adding the solvent instead of the antioxidant solution to the DPPH solution.
-
Incubation: Incubate the plate/tubes in the dark at room temperature. The incubation time can be varied to study the reaction kinetics (e.g., measurements at 1, 5, 15, 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) at different time points.
-
Calculation of Radical Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
Kinetic Analysis:
-
Plot % Inhibition against time for each concentration of the hindered phenol.
-
To determine the reaction order, plot ln(At/A0) versus time for a pseudo-first-order reaction, or 1/At versus time for a second-order reaction, where At is the absorbance at time t and A0 is the initial absorbance. The plot that yields a straight line indicates the reaction order.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
The half-maximal effective concentration (EC50), the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant at a specific time point (e.g., 30 minutes).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced by an antioxidant, leading to a loss of color.
Materials and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Hindered phenol solutions of various concentrations
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the hindered phenol.
-
Reaction Mixture: Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL). A control is prepared using the solvent instead of the antioxidant solution.
-
Incubation and Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. For kinetic studies, take readings at multiple time points.
-
Calculation and Kinetic Analysis: Calculate the percentage of inhibition and perform kinetic analysis as described for the DPPH assay.
Data Presentation
The quantitative data from kinetic studies of hindered phenols should be summarized in clearly structured tables for easy comparison.
Table 1: Radical Scavenging Activity and Kinetic Parameters of Hindered Phenols (DPPH Assay)
| Hindered Phenol | EC50 (µM)[2] | Reaction Order | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Reference |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 25.6 | Pseudo-first | Data not readily available in cited sources | Data not readily available in cited sources | Weng, X. C., & Huang, Y. (2014) |
| 2,4,6-Trimethylphenol | 55.3 | Pseudo-first | Data not readily available in cited sources | Data not readily available in cited sources | Weng, X. C., & Huang, Y. (2014) |
| 2,6-Diisopropylphenol | 45.8 | Pseudo-first | Data not readily available in cited sources | Data not readily available in cited sources | Weng, X. C., & Huang, Y. (2014) |
| 2,4-Di-tert-butylphenol | 65.4 | Pseudo-first | Data not readily available in cited sources | Data not readily available in cited sources | Weng, X. C., & Huang, Y. (2014) |
Note: While EC50 values are available, specific rate constants and activation energies for a wide range of hindered phenols are not consistently reported in single sources and often require dedicated kinetic studies.
Cellular Signaling Pathway: Nrf2 Activation by Phenolic Compounds
In a biological context, the antioxidant effects of phenolic compounds, including hindered phenols, can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][[“]][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7][8] Upon exposure to oxidative stress or electrophiles (which can be generated from the metabolism of some phenolic compounds), Keap1 undergoes a conformational change, leading to the release of Nrf2.[7][8] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7][8] This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[6]
Conclusion
The study of the kinetics of hindered phenols is essential for understanding their antioxidant efficacy and for the development of novel therapeutics targeting oxidative stress. The protocols outlined in these application notes provide a robust framework for researchers to conduct these investigations. By combining in vitro antioxidant assays with an understanding of relevant cellular signaling pathways like Nrf2, a comprehensive picture of the biological activity of hindered phenols can be achieved. Consistent and detailed kinetic analysis will facilitate the comparison of different hindered phenol derivatives and aid in the selection of the most promising candidates for further development.
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone using High-Performance Liquid Chromatography (HPLC)
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a sterically hindered phenolic compound with significant antioxidant and anti-inflammatory properties.[1][2] Its structural similarity to butylated hydroxytoluene (BHT) makes it a compound of interest in medicinal chemistry and materials science.[3] As with many active pharmaceutical ingredients and chemical intermediates, a robust and reliable analytical method for its quantification is essential for quality control, stability testing, and research purposes. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound.
Experimental Workflow
The overall experimental process, from the initial preparation of samples and standards to the final data analysis, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and accuracy in the quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters ensure the method is suitable for its intended purpose.
Caption: Key parameters for the validation of the analytical method.
Quantitative Data Summary
The quantitative performance of the HPLC method is summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Table 2: Precision
| Level | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6) |
|---|---|---|
| Low QC (5 µg/mL) | 1.8 | 2.5 |
| Mid QC (50 µg/mL) | 1.2 | 1.9 |
| High QC (90 µg/mL) | 0.9 | 1.5 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) (n=3) | RSD (%) |
|---|---|---|
| 40 | 99.2 | 1.7 |
| 50 | 101.5 | 1.3 |
| 60 | 98.9 | 1.5 |
Table 4: Sensitivity
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Detailed Experimental Protocols
1. Apparatus and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was employed for the separation.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (70:30, v/v) was used as the mobile phase.
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Column Temperature: The column was maintained at 30°C.
-
Detection Wavelength: The DAD was set to monitor at 280 nm.
-
Injection Volume: 10 µL of the sample or standard solution was injected.
2. Reagents and Materials
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by appropriately diluting the stock standard solution with the mobile phase.
4. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the concentration within the linear range of the calibration curve.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate the calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area of this compound in the chromatograms.
-
Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.
6. System Suitability Test (SST)
Before starting the analysis, perform a system suitability test by injecting a mid-concentration standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%
This comprehensive protocol provides a robust framework for the reliable quantification of this compound, ensuring data integrity for research and quality control purposes.
References
Application Notes and Protocols: 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a sterically hindered phenolic ketone that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including a reactive ketone group, a sterically hindered phenolic hydroxyl group, and bulky tert-butyl groups, make it a valuable building block for the synthesis of a diverse range of molecules with significant biological and industrial applications.[1] This compound is particularly noted for its role in the development of novel antioxidants, anti-inflammatory agents, and as a scaffold for pharmacologically active compounds such as chalcones and flavanones.[2] The hindered phenol moiety is a well-established pharmacophore for antioxidant activity, as the bulky tert-butyl groups stabilize the phenoxy radical formed during free radical scavenging.[2]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives. Quantitative data are summarized in tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.[1] Variations of this method exist, utilizing different acylating agents, catalysts, and reaction conditions.
Table 1: Comparison of Synthetic Protocols for this compound
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | Carbon Tetrachloride | 0-10, then RT | ~2 hours | 95 | [1] |
| Acetic Anhydride | H₂SO₄ | Solvent-free | 60 | 4-6 hours | 70-75 | [2] |
| Acetic Anhydride | Iodine | Solvent-free (Microwave) | N/A | Minutes | ~97 | [1] |
| Acetic Acid | Methanesulfonic Acid | Solvent-free (Microwave) | N/A | 30 seconds | High | [1] |
Experimental Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and AlCl₃
This protocol describes a high-yielding synthesis of this compound.[1]
Materials:
-
2,6-di-tert-butylphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Carbon Tetrachloride (CCl₄), dry
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a reaction vessel, cool 800 mL of dry carbon tetrachloride to 0-5°C.
-
Carefully add 96.4 g (0.70 mole) of anhydrous aluminum chloride to the cooled solvent with stirring.
-
Slowly add 50 mL (0.70 mole) of acetyl chloride dropwise to the suspension.
-
Prepare a solution of 103 g (0.50 mole) of 2,6-di-tert-butylphenol in 100 mL of carbon tetrachloride.
-
Add the 2,6-di-tert-butylphenol solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour.
-
Hydrolyze the resulting aluminum chloride/product complex by carefully pouring the reaction mixture into a vigorously stirred mixture of ice and dilute hydrochloric acid.
-
Separate the organic (lower) layer.
-
Evaporate the solvent from the organic layer to yield the crude product.
-
The product can be further purified by recrystallization.
Expected Yield: Approximately 118 g (95%).[1]
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various biologically active compounds, including chalcones and flavanones, which are known for their antioxidant and potential anticancer properties.[2][3]
Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative. In this case, this compound can react with various benzaldehydes to produce a library of chalcone derivatives.
Table 2: Synthesis of a Chalcone Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| This compound | 2-Hydroxybenzaldehyde | NaOH | Ethanol | 35 | [3] |
Experimental Protocol 2: Synthesis of a 3',5'-Di-tert-butyl-4'-hydroxy Chalcone Derivative
This protocol outlines the synthesis of a chalcone derivative from this compound and 2-hydroxybenzaldehyde.[3]
Materials:
-
This compound
-
2-Hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve equimolar amounts of this compound and 2-hydroxybenzaldehyde in ethanol.
-
To the stirred solution, add a solution of sodium hydroxide in water dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Expected Yield: Approximately 35%.[3]
Biological Signaling Pathways
Derivatives of this compound have been shown to modulate key cellular signaling pathways involved in inflammation and cancer.
Antioxidant and Anti-inflammatory Activity via NF-κB Inhibition
Hindered phenolic compounds are known to possess potent antioxidant and anti-inflammatory properties. One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.[5] Phenolic antioxidants can block the activation of NF-κB, thereby downregulating the inflammatory response.[4][6]
Caption: Inhibition of the NF-κB signaling pathway by hindered phenol derivatives.
Anticancer Activity via p53 Pathway Activation
Chalcones derived from this compound have been investigated for their anticancer properties. Some chalcones have been shown to exert their effects by activating the p53 tumor suppressor pathway.[7][8] Activation of p53 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[9]
Caption: Activation of the p53 pathway by chalcone derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow from the synthesis of this compound to the biological evaluation of its derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The synthetic protocols provided herein offer efficient routes to this key building block. Its utility in the synthesis of a wide array of biologically active molecules, particularly those with antioxidant, anti-inflammatory, and anticancer properties, underscores its importance in medicinal chemistry and drug discovery. The ability of its derivatives to modulate critical signaling pathways such as NF-κB and p53 highlights the potential for the development of novel therapeutic agents. The provided data and protocols serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of new chemical entities based on this privileged scaffold.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. This compound For Research [benchchem.com]
- 3. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic phenolic compound, is recognized for its antioxidant and anti-inflammatory properties.[1][2] Its structural similarity to other synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) suggests potential applications in various fields, including pharmaceuticals and industrial processes.[2] However, understanding the cytotoxic profile of this compound is crucial for its safe and effective application. Studies on structurally related compounds have indicated that synthetic phenolic antioxidants can exhibit cytotoxicity and induce apoptosis at certain concentrations.[3][4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays to determine the mode of cell death. Furthermore, potential signaling pathways involved in its cytotoxic effects, such as the NF-κB and MAPK pathways, are discussed based on findings for similar compounds.[6][7][8]
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound on a representative cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293). This data is for illustrative purposes and should be determined experimentally.
Table 1: Cell Viability (MTT Assay) - 48-hour incubation
| Concentration (µM) | HeLa % Viability (Mean ± SD) | HEK293 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 95.2 ± 5.1 | 98.1 ± 4.8 |
| 25 | 78.6 ± 6.2 | 92.5 ± 5.5 |
| 50 | 52.3 ± 4.9 | 85.3 ± 6.1 |
| 100 | 25.1 ± 3.8 | 60.7 ± 5.9 |
| 200 | 10.8 ± 2.5 | 35.2 ± 4.7 |
Table 2: Membrane Integrity (LDH Assay) - 48-hour incubation
| Concentration (µM) | HeLa % Cytotoxicity (Mean ± SD) | HEK293 % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 10 | 8.9 ± 1.5 | 6.2 ± 1.2 |
| 25 | 22.4 ± 2.8 | 12.7 ± 1.8 |
| 50 | 45.1 ± 3.9 | 25.4 ± 2.5 |
| 100 | 70.3 ± 5.1 | 45.8 ± 3.9 |
| 200 | 88.6 ± 4.7 | 68.1 ± 5.2 |
Table 3: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining) - 48-hour incubation with HeLa cells
| Concentration (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Vehicle Control) | 95.1 | 2.1 | 1.5 | 1.3 |
| 50 | 48.2 | 25.3 | 20.1 | 6.4 |
| 100 | 22.5 | 35.8 | 32.4 | 9.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HepG2, or a relevant cell line for the intended application)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell line of interest
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described in the MTT protocol.
-
Cell Harvesting: After the incubation period, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry software.
Visualization of Methodologies and Pathways
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. This compound For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Formulation of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and biological evaluation of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic aromatic ketone with significant antioxidant and anti-inflammatory properties. This document outlines detailed protocols for its formulation for in vitro and in vivo studies, methods for assessing its biological activities, and an overview of its potential mechanism of action.
Compound Overview
This compound, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a derivative of hydroxytoluene and shares structural similarities with the well-known synthetic antioxidant Butylated Hydroxytoluene (BHT). Its chemical structure, featuring a sterically hindered phenolic hydroxyl group, is believed to be central to its biological activity.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Appearance | White to pale beige solid |
| Melting Point | 146-147 °C |
| Solubility | Slightly soluble in chloroform and methanol |
Formulation for Biological Studies
Due to its lipophilic nature and poor water solubility, appropriate formulation is critical for the biological evaluation of this compound.
In Vitro Formulation
For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Protocol for Preparing a Stock Solution:
-
Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may aid in dissolution.
-
Dilution: Prepare serial dilutions of the stock solution in the desired cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] Many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[2]
-
Vehicle Control: It is crucial to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
In Vivo Formulation (Oral Administration)
For oral administration in animal models, several formulation strategies can be employed to enhance the bioavailability of this poorly soluble compound.
Option 1: Aqueous Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in purified water.
-
Suspension: Suspend the finely milled this compound in the CMC solution to the desired concentration. Homogenize thoroughly to ensure a uniform suspension.
Option 2: Oil-Based Solution
-
Vehicle Selection: Corn oil is a well-tolerated lipophilic vehicle for oral administration in rodents.[1]
-
Dissolution: Dissolve this compound in corn oil to the desired concentration. Gentle warming and vortexing can facilitate dissolution.
Option 3: Co-solvent System
A mixture of co-solvents can enhance solubility. A common formulation includes:
-
10% DMSO
-
30% PEG 400
-
60% Saline
Note: The toxicity of the vehicle itself should be carefully evaluated.[1]
Biological Activity and Mechanism of Action
The primary biological activities of this compound are its antioxidant and anti-inflammatory effects.
Antioxidant Activity
| Derivative Class | Assay | Result |
| Arylidene flavanone | DPPH radical interaction | 70.8% |
| Arylidene flavanone | Lipid peroxidation inhibition | 77.4% |
| Isoxazolone derivative | DPPH free radical scavenging (at 100 µM) | 84.64% |
Anti-inflammatory Activity
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways. Studies on derivatives containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have demonstrated potent anti-inflammatory effects in animal models.
| In Vivo Model | Effect of Derivative |
| Carrageenan-induced paw edema in rats | Significant reduction in paw volume |
| Carrageenan-induced pleurisy in mice | Reduction in PGE₂, TNF-α, and IL-1β levels |
Proposed Signaling Pathway
Based on the observed reduction in pro-inflammatory cytokines, it is proposed that this compound modulates the NF-κB and MAPK signaling pathways. Oxidative stress can activate these pathways, leading to the transcription of inflammatory genes. By scavenging free radicals, the compound may prevent the initial activation of these cascades. Additionally, it may directly inhibit key signaling proteins within these pathways.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant potential of the compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay provides a preliminary indication of anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.4
-
This compound (test compound)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or positive control.
-
A control group should be prepared with distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Plethysmometer
-
This compound formulation
-
Vehicle control
-
Indomethacin or other standard NSAID
Procedure:
-
Acclimatize animals and fast them overnight before the experiment.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound formulation, vehicle, or standard drug orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
This compound is a promising compound with significant antioxidant and anti-inflammatory potential. Proper formulation is key to unlocking its therapeutic efficacy in biological systems. The protocols and information provided in these application notes offer a framework for researchers to further investigate its mechanism of action and potential as a novel therapeutic agent. Further studies are warranted to determine its specific IC50 values in various assays and to fully elucidate its molecular targets.
References
Application Notes and Protocols for 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a sterically hindered phenolic compound, is a valuable reference standard in analytical chemistry.[1][2] Its well-defined chemical structure and stability make it suitable for the development and validation of analytical methods.[1] This compound is particularly relevant in studies involving antioxidants, drug metabolism, and as a starting material in the synthesis of novel therapeutic agents.[1][2] These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques.
Chemical and Physical Properties
Proper characterization of a reference standard is fundamental to its application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 3',5'-Di-tert-butyl-4'-hydroxyacetophenone | [2] |
| CAS Number | 14035-33-7 | [1] |
| Molecular Formula | C₁₆H₂₄O₂ | [1][2] |
| Molecular Weight | 248.36 g/mol | [1][2] |
| Appearance | White to pale beige solid | [1][2] |
| Melting Point | 146-147 °C | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |
Applications in Analytical Chemistry
As a reference standard, this compound is utilized in several key areas:
-
Method Development and Validation: Essential for establishing the accuracy, precision, and linearity of chromatographic and spectroscopic methods.
-
Quantitative Analysis: Used to determine the concentration of this analyte in various matrices, including biological fluids and reaction mixtures.
-
Impurity Profiling: Serves as a standard for the identification and quantification of related impurities in drug substances and products.
-
Antioxidant Activity Assays: Employed as a reference compound in assays designed to measure antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Experimental Protocols
The following are detailed protocols for the use of this compound as a reference standard.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for a structurally similar compound, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, and may require optimization.
Objective: To provide a method for the quantitative determination of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (or the determined λmax)
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Expected Results:
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4-6 min (dependent on specific column and conditions) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide a method for the identification and confirmation of this compound.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
-
-
Analysis: Inject the standard solution into the GC-MS system.
Expected Results:
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific column and temperature program |
| Molecular Ion (M⁺) | m/z 248 |
| Major Fragment Ions | m/z 233 ([M-CH₃]⁺), 205, 177, 57 |
UV-Visible Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify this compound in a pure solution.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ethanol or Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a solution of the reference standard in ethanol (e.g., 10 µg/mL).
-
λmax Determination: Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Quantification: For quantitative analysis, prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve to determine the concentration of an unknown sample.
Expected Results:
| Parameter | Expected Value |
| λmax | Approximately 285 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in about 0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Expected ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | Ar-H | |
| ~5.5 | s | 1H | Ar-OH | |
| ~2.5 | s | 3H | -C(O)CH₃ | |
| ~1.4 | s | 18H | -C(CH₃)₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ~200 | C=O | |||
| ~158 | C-OH | |||
| ~140 | C-C(CH₃)₃ | |||
| ~128 | C-C=O | |||
| ~125 | Ar-CH | |||
| ~34 | -C(CH₃)₃ | |||
| ~30 | -C(CH₃)₃ | |||
| ~26 | -C(O)CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Visualizations
Experimental Workflow for Quantification
Caption: General workflow for the quantification of an analyte using a reference standard.
Antioxidant Mechanism of Hindered Phenols
Caption: Free radical scavenging mechanism of a hindered phenol.
Synthesis of this compound
Caption: Synthetic route for this compound.
References
Application Notes and Protocols: Synthesis of Flavanones via Aldol Condensation of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a significant class of flavonoids, a diverse group of natural products known for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a sterically hindered phenolic moiety, such as the 3,5-di-tert-butyl-4-hydroxyphenyl group found in butylated hydroxytoluene (BHT), into a flavanone scaffold is a promising strategy for developing novel therapeutic agents with enhanced antioxidant potential and metabolic stability.[3] This butylated hydroxytoluene (BHT) structural analogue is a well-known antioxidant used to prevent free radical-mediated oxidative degradation.[3][4]
This document provides detailed protocols for the synthesis of flavanones using 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone as a key starting material. The synthesis proceeds through a two-step process: a base-catalyzed Aldol condensation (specifically, a Claisen-Schmidt condensation) to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone.
Synthetic Strategy Overview
The synthesis of flavanones from an acetophenone derivative requires a 2'-hydroxychalcone intermediate. Therefore, the Claisen-Schmidt condensation is performed between this compound and a 2-hydroxybenzaldehyde derivative. The resulting 2'-hydroxychalcone is then cyclized to the flavanone.
Experimental Protocols
Part 1: Synthesis of 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted 2-hydroxybenzaldehyde.
Materials:
-
This compound
-
Substituted 2-hydroxybenzaldehyde (e.g., salicylaldehyde)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted 2-hydroxybenzaldehyde (1.0 eq) in ethanol (15-20 mL).
-
While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of KOH (3.0 eq) or NaOH.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of ~5-6 by the slow addition of dilute HCl. A solid precipitate of the chalcone should form.
-
Collect the crude chalcone product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[5]
Part 2: Synthesis of Flavanone via Cyclization of 2'-Hydroxychalcone
This protocol describes the acid-catalyzed intramolecular cyclization of the 2'-hydroxychalcone intermediate to the final flavanone product.
Materials:
-
Synthesized 2'-hydroxychalcone intermediate
-
Ethanol (EtOH) or Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or dry Methanol saturated with Hydrogen Chloride (HCl) gas.[1][6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the purified 2'-hydroxychalcone (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, the reaction can be carried out in dry methanol saturated with HCl gas at room temperature.[1]
-
Reflux the mixture for 6-12 hours (if using H₂SO₄) or stir at room temperature for 4-6 hours (if using HCl/MeOH). Monitor the reaction by TLC until the starting chalcone is consumed.[1][6]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the flavanone product by vacuum filtration. If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
The crude flavanone can be purified by recrystallization from a suitable solvent (e.g., methanol/dichloromethane) to yield the final product.[1]
Data Presentation
The following table summarizes representative data for flavanones containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, synthesized via the reaction of a 2-hydroxyacetophenone with 3,5-di-tert-butyl-4-hydroxybenzaldehyde. While the A and B rings are reversed compared to the protocol above, this data provides an excellent reference for the expected characterization of the target compounds.
Table 1: Physicochemical and Spectroscopic Data of Analogous Flavanones [1]
| Compound Name | Yield (%) | Melting Point (°C) | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) |
| 6-Bromo-2-(3,5-di-tert-butyl-4-hydroxyphenyl)chroman-4-one | 70 | 231-234 | 7.88 (d, 1H), 7.43 (dd, 1H), 7.27 (s, 2H), 7.01 (d, 1H), 5.39 (m, 2H), 3.17 (dd, 1H), 2.88 (dd, 1H), 1.49 (s, 18H) | 191.6, 154.8, 147.8, 139.6, 136.1, 129.7, 127.1, 125.7, 123.9, 123.1, 120.9, 80.5, 43.5, 30.7, 30.6 (in DMSO-d₆) | 387.6 [M+1]⁺, 389.7 [M+1+2]⁺ (isotope peak) |
| 6-Chloro-2-(3,5-di-tert-butyl-4-hydroxyphenyl)chroman-4-one | 93 | 240-243 | 8.05 (d, 1H), 7.58 (dd, 1H), 7.27 (s, 2H), 6.97 (d, 1H), 5.39 (m, 2H), 3.15 (dd, 1H), 2.86 (dd, 1H), 1.47 (s, 18H) | 191.3, 160.7, 154.5, 138.6, 136.4, 129.5, 128.6, 123.5, 122.2, 120.3, 114.1, 80.7, 44.1, 34.5, 30.2 | 431 [M+1]⁺, 433 [M+1+2]⁺ (isotope peak) |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of flavanones.
Antioxidant Mechanism of the Hindered Phenol Moiety
The potent antioxidant activity of flavanones containing the 3,5-di-tert-butyl-4-hydroxyphenyl group is primarily attributed to the hindered phenolic hydroxyl group.[1][3] This group can readily donate its hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, preventing it from participating in further undesirable reactions and enhancing its stability.
Caption: Antioxidant free radical scavenging by the hindered phenol moiety.
Biological Activity and Signaling Pathways
Flavonoids are known to interact with a multitude of cellular signaling pathways, which is the basis for their diverse pharmacological effects.[5][7] While specific pathway analysis for flavanones derived directly from this compound is not yet extensively reported, flavonoids in general have been shown to modulate key pathways involved in cell proliferation, apoptosis, and inflammation.
Key signaling pathways often affected by flavonoids include:
-
PI3K/Akt/mTOR Pathway: Many flavonoids can inhibit proteins in this pathway, such as PI3-K and Akt, which are often overactive in cancer cells, leading to reduced cell proliferation and survival.[7]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in various cancers. Flavonoids like quercetin and apigenin have been shown to inhibit components of this cascade, thereby exerting antitumor effects.[5]
-
NF-κB Signaling Pathway: This pathway is central to the inflammatory response. The antioxidant properties of flavonoids can suppress the activation of NF-κB, leading to anti-inflammatory effects.[8]
The introduction of the BHT-like moiety is hypothesized to enhance the antioxidant and anti-inflammatory potential of the flavanone scaffold, primarily by improving its ability to scavenge reactive oxygen species (ROS), which are known activators of pro-inflammatory signaling cascades like NF-κB.[3][8] Further research is warranted to elucidate the specific molecular targets and signaling interactions of this novel class of flavanones.
References
- 1. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study - Repository of the Academy's Library [real.mtak.hu]
- 5. mdpi.com [mdpi.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols to improve both the yield and purity of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My Friedel-Crafts acylation of 2,6-di-tert-butylphenol is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of sterically hindered phenols like 2,6-di-tert-butylphenol are a frequent challenge. The primary reasons include:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst.[1][2] It is crucial to use anhydrous conditions and freshly opened or properly stored anhydrous AlCl₃.
-
Insufficient Catalyst: For phenolic substrates, a stoichiometric amount (or even an excess) of the Lewis acid is often required. This is because the phenolic oxygen can coordinate with the catalyst, effectively sequestering it.[3] The product ketone also forms a complex with the Lewis acid, further consuming it.[1]
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at the aromatic ring (C-acylation, the desired product) or at the phenolic oxygen (O-acylation), forming a phenyl ester.[3] O-acylation is often kinetically favored and can be a significant side reaction.[3]
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. While some acylations proceed at room temperature, hindered substrates may require heating. However, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[1][4]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired C-acylated product?
A2: Improving selectivity involves controlling the reaction conditions to favor C-acylation over O-acylation and other side reactions:
-
Catalyst Stoichiometry: Using a higher molar ratio of the Lewis acid catalyst can favor C-acylation.[3]
-
Temperature Control: For the Fries rearrangement, lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[5] Although the target molecule is the para-acylated product, careful temperature optimization is crucial to minimize side reactions.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. For instance, in some Friedel-Crafts acylations, non-polar solvents may favor one isomer, while polar solvents favor another.[2][4]
Q3: I am attempting a Fries rearrangement of 2,6-di-tert-butylphenyl acetate and getting a low yield. What are the potential issues?
A3: Low yields in the Fries rearrangement of hindered phenolic esters can be attributed to:
-
Steric Hindrance: The bulky tert-butyl groups can sterically hinder the migration of the acyl group.[6]
-
Catalyst Deactivation: Similar to the Friedel-Crafts acylation, the Lewis acid catalyst is sensitive to moisture.
-
Sub-optimal Temperature: The temperature is a critical parameter for controlling the ortho vs. para selectivity in Fries rearrangements.[5] For the desired para-product, lower reaction temperatures are generally preferred.
-
Side Reactions: Cleavage of the ester bond to regenerate the phenol is a common side reaction.[7]
Q4: What are the common byproducts I should expect in these syntheses?
A4: The primary byproduct of concern is the O-acylated product, 2,6-di-tert-butylphenyl acetate, especially in the Friedel-Crafts acylation. In the Fries rearrangement, the starting phenol (2,6-di-tert-butylphenol) can be a significant byproduct due to the cleavage of the ester linkage.[7] Additionally, with highly activated rings, there is a possibility of polyacylation, although the acyl group is deactivating, making this less likely.[1]
Q5: My final product is difficult to purify. What purification strategies do you recommend?
A5: The most common methods for purifying this compound are recrystallization and column chromatography.[8][9]
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Recrystallization: A good starting point for selecting a recrystallization solvent is to test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. For this compound, a mixture of ethyl acetate and petroleum ether has been reported to be effective for crystallization.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a common choice for compounds of this polarity.
Comparative Data on Synthetic Routes
The choice of synthetic route can significantly impact the yield of this compound. Below is a summary of reported yields under various conditions.
| Synthetic Route | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Friedel-Crafts Acylation | AlCl₃ | Acetyl Chloride | Not Specified | Not Specified | Good |
| Fries Rearrangement | AlCl₃ | (from phenyl acetate) | Nitromethane | Room Temp | 80-92 |
| Fries Rearrangement | Bi(OTf)₃ (10 mol%) | (from naphthyl acetate) | Toluene | Reflux | 80 |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes to this compound.
Protocol 1: Friedel-Crafts Acylation of 2,6-di-tert-butylphenol
This protocol is adapted from standard Friedel-Crafts acylation procedures for phenolic compounds.[3][10]
Materials:
-
2,6-di-tert-butylphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension and cool it to 0°C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2,6-di-tert-butylphenol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fries Rearrangement of 2,6-di-tert-butylphenyl Acetate
This protocol involves a two-step process: O-acylation of 2,6-di-tert-butylphenol followed by the Fries rearrangement.
Step 1: Synthesis of 2,6-di-tert-butylphenyl Acetate (O-Acylation)
Materials:
-
2,6-di-tert-butylphenol
-
Acetyl Chloride or Acetic Anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Dilute HCl
Procedure:
-
Setup: In a round-bottom flask, dissolve 2,6-di-tert-butylphenol (1.0 equivalent) in dichloromethane. If using pyridine as the solvent, it can be used in excess.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise. If not using pyridine as the solvent, add triethylamine (1.2 equivalents) to neutralize the generated HCl.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting phenol.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenyl ester. This can be purified or used directly in the next step.
Step 2: Fries Rearrangement
Materials:
-
2,6-di-tert-butylphenyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene or 1,2-dichloroethane
-
Concentrated HCl
-
Ice
Procedure:
-
Setup: In a flame-dried three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.0-3.0 equivalents) in the chosen anhydrous solvent (e.g., nitrobenzene for higher temperatures or 1,2-dichloroethane for lower temperatures).
-
Substrate Addition: Cool the suspension to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of 2,6-di-tert-butylphenyl acetate (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction at the chosen temperature. For the desired para-product, maintain a low temperature (e.g., <25°C). Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing, Drying, and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and troubleshooting logic.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Caption: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 8. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]
- 9. This compound For Research [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
Troubleshooting solubility issues of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone in different solvents
Welcome to the technical support center for 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a sterically hindered phenolic compound. Due to its antioxidant and anti-inflammatory properties, it is utilized in various research and industrial applications, including as a stabilizer in polymers and as a potential therapeutic agent in drug development. Its structure allows it to act as a free radical scavenger, which can protect cells from oxidative stress.
Q2: I am having difficulty dissolving this compound. What are some general troubleshooting steps?
A2: Solubility issues with this compound can arise due to its crystalline structure and the steric hindrance from the tert-butyl groups. Here are some troubleshooting tips:
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Increase Temperature: Gently warming the solvent can significantly increase the solubility of the compound.
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Sonication: Using an ultrasonic bath can help break down crystal lattices and enhance dissolution.
-
Use of Co-solvents: If the compound is not soluble in a single solvent, a co-solvent system can be effective. For instance, preparing a concentrated stock solution in a good solvent like DMSO and then diluting it into your aqueous experimental medium.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. For basic media, the phenolic proton can be abstracted, forming a more soluble phenolate salt.
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Particle Size Reduction: Grinding the solid to a finer powder increases the surface area, which can improve the rate of dissolution.
Q3: In which signaling pathways is this compound known to be involved?
A3: Research suggests that this compound and similar phenolic compounds can modulate signaling pathways associated with inflammation and apoptosis. These include the NF-κB and MAPK pathways, which are central to the inflammatory response, and the Bcl-2 family-mediated pathway of apoptosis.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has low solubility.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Optimize the co-solvent percentage: Minimize the volume of the organic stock solution added to the aqueous buffer. Typically, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the compound's solubility in aqueous solutions.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound during the experiment.
-
Solution:
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.
-
Pre-warming: Warm your working solutions to ensure the compound is fully dissolved before adding it to your assay.
-
Filtration: Filter your prepared solutions through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Solubility Data
The solubility of this compound can vary significantly depending on the solvent and temperature. Below is a summary of available qualitative and estimated quantitative solubility data.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Chloroform | Slightly Soluble | 1 - 5 |
| Methanol | Slightly Soluble | 0.5 - 2 |
| Ethanol | Sparingly Soluble | 0.1 - 0.5 |
| Acetone | Soluble | > 5 |
| Ethyl Acetate | Soluble | > 5 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 10 |
| Hexane | Insoluble | < 0.01 |
| Water | Insoluble | < 0.001 |
Disclaimer: The quantitative solubility data are estimates based on the behavior of structurally similar compounds and should be confirmed experimentally for precise applications.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Analysis of Dissolved Compound using UV-Vis Spectroscopy
-
Wavelength Scan: Prepare a dilute solution of the compound in the solvent of interest and perform a UV-Vis scan to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant.
Signaling Pathway Diagrams
Below are conceptual diagrams of signaling pathways that may be modulated by this compound based on its known anti-inflammatory and pro-apoptotic activities.
Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK signaling.
Caption: Potential pro-apoptotic mechanism via Bcl-2 family modulation.
Caption: Logical workflow for addressing solubility issues.
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Williamson ether synthesis are often due to several factors. Firstly, ensure your phenol is fully deprotonated. A base that is too weak may result in incomplete formation of the nucleophilic phenoxide ion. Consider using stronger bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) instead of weaker ones like sodium bicarbonate.[1] Secondly, the choice of alkyl halide is critical. This reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Always use a methyl or primary alkyl halide.[1] Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination (alkene) product.[1] Finally, consider your solvent. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Aprotic polar solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.[1][2]
Q2: I am observing the formation of byproducts in my Friedel-Crafts alkylation of a phenol. How can I increase the selectivity for the desired product?
A2: Byproduct formation in Friedel-Crafts alkylation of phenols is a common issue due to the high reactivity of the phenolic ring. Two prevalent side reactions are polyalkylation and O-alkylation.
-
Polyalkylation: The initial alkylated phenol product is often more reactive than the starting phenol, leading to the addition of multiple alkyl groups.[3][4] To minimize this, you can use a large excess of the phenol relative to the alkylating agent.[5] Lowering the reaction temperature and monitoring the reaction closely to stop it at the optimal time can also reduce polyalkylation.[3]
-
O-alkylation (Ether Formation): Phenol's oxygen can also act as a nucleophile, leading to the formation of an ether. The choice of solvent and catalyst can influence the C-alkylation versus O-alkylation ratio. Protic solvents tend to favor C-alkylation by hydrogen bonding with the phenoxide oxygen, thereby shielding it.[5] In contrast, aprotic polar solvents often favor O-alkylation.[5]
Q3: Why is my esterification of a phenol with a carboxylic acid not working well, and what is a better alternative?
A3: Phenols are generally poor nucleophiles compared to aliphatic alcohols because the oxygen lone pair is delocalized into the aromatic ring. Consequently, direct esterification with carboxylic acids is often slow and inefficient. More reactive acylating agents like acyl chlorides or acid anhydrides are recommended for the esterification of phenols. The reaction with these reagents is typically faster and gives higher yields.
Q4: How can I monitor the progress of my phenolic compound synthesis?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative and detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are the best practices for purifying synthetic phenolic compounds?
A5: The purification strategy will depend on the properties of your target compound and the impurities present. Common techniques include:
-
Extraction: A liquid-liquid extraction is often the first step to separate the product from the reaction mixture. For acidic phenols, the pH of the aqueous layer can be adjusted to facilitate separation.[6]
-
Column Chromatography: This is a versatile technique for separating the desired phenolic compound from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, polyamide) and mobile phase is crucial for achieving good separation.[6]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.
-
Solid-Phase Extraction (SPE): SPE is useful for sample clean-up and concentration, where the phenolic compounds are retained on a solid sorbent and then eluted with an appropriate solvent.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Phenolic Compound Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Increase Temperature: For some reactions, gentle heating may be necessary to increase the reaction rate. However, be cautious of potential side reactions or degradation at higher temperatures. - Check Reagent Quality: Ensure all reagents, especially catalysts and anhydrous solvents, are pure and not degraded. |
| Side Product Formation | - Optimize Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in Friedel-Crafts alkylation, using an excess of the phenol can minimize polyalkylation.[3][5] - Select a Milder Catalyst: A highly active catalyst may promote side reactions. Consider using a milder catalyst to improve selectivity.[3] - Control Temperature: Lowering the reaction temperature can often reduce the rate of undesired side reactions.[3] |
| Product Degradation | - Use an Inert Atmosphere: Phenols can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. - Avoid High Temperatures: If your product is thermally unstable, avoid excessive heating during the reaction and work-up. |
Issue 2: Poor Selectivity (e.g., O- vs. C-Alkylation, Regioisomer Formation)
| Possible Cause | Troubleshooting Steps |
| Ambident Nucleophilicity of Phenol | - Solvent Selection: To favor C-alkylation, use protic solvents. For O-alkylation, aprotic polar solvents are generally preferred.[5] - Catalyst Choice: The catalyst can significantly influence the reaction pathway. For example, base-catalyzed reactions with alkyl halides tend to favor O-alkylation, while acid catalysts in Friedel-Crafts reactions promote C-alkylation.[5] |
| Formation of Undesired Regioisomers | - Steric Hindrance: The position of substitution on the phenolic ring can be influenced by the steric bulk of the reactants and directing groups already present on the ring. - Directing Group Effects: The electronic properties of existing substituents on the phenol will direct incoming electrophiles to specific positions (ortho, meta, or para). - Choice of Catalyst: Some catalysts can offer higher regioselectivity. |
Data Presentation: Quantitative Comparison of Reaction Conditions
Table 1: Williamson Ether Synthesis - Effect of Base and Solvent on Yield
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 92 | - |
| 4-Nitrophenol | Methyl Iodide | NaOH | DMF | 80 | 2 | 95 | - |
| 2-Naphthol | Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 80 | 4 | 98 | - |
| Phenol | Ethyl Bromide | NaH | THF | 60 | 3 | 90 | [1] |
Table 2: Esterification of Phenol - Comparison of Acylating Agents
| Phenol Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Acetic Anhydride | H₂SO₄ | None | 70 | 0.5 | 91 | [2] |
| Phenol | Acetyl Chloride | Pyridine | DCM | RT | 1 | 95 | [8] |
| 4-Methoxyphenol | Benzoyl Chloride | DMAP | Acetonitrile | RT | 2 | 93 | - |
| Phenol | Acetic Anhydride | ZnCl₂ | None | RT | 0.25 | 94 | [9][10] |
Table 3: C-C Bond Formation - Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | - |
| 3-Iodophenol | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | - |
| 4-Chlorophenol | Pd₂ (dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 110 | 16 | 78 | - |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Ethoxyanisole
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Alkyl Halide Addition: Slowly add ethyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Esterification of Phenol with Acetic Anhydride
-
Reactant Mixture: In a flask, combine phenol (1.0 eq) and acetic anhydride (1.5 eq).
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Gently heat the mixture to 70-80°C for 30 minutes.
-
Work-up: Cool the reaction mixture and slowly pour it into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude phenyl acetate from ethanol to obtain the pure product.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
-
Reaction Setup: To a Schlenk flask, add 4-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Sterically Hindered Phenolic Ketones
Welcome to the technical support center for the purification of sterically hindered phenolic ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying sterically hindered phenolic ketones?
The purification of sterically hindered phenolic ketones presents a unique set of challenges due to the combined chemical properties of the molecule. The bulky steric groups can impede interactions required for effective separation, the acidic phenolic hydroxyl group can lead to peak tailing in chromatography, and the ketone's carbonyl group can exhibit unwanted reactivity. Key challenges include poor resolution in chromatography, difficulty in crystallization, and potential degradation of the target compound.
Q2: Why am I observing significant peak tailing during HPLC analysis of my sterically hindered phenolic ketone?
Peak tailing in the HPLC analysis of phenolic compounds is a common issue that can be exacerbated by steric hindrance.[1] The primary causes include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group and residual silanol groups on silica-based columns can cause the analyte to be retained longer, resulting in a tailed peak.[1]
-
Mobile Phase pH Mismatch: If the pH of the mobile phase is close to the pKa of the phenolic group, a mixed ionization state can exist, leading to peak distortion.[1]
-
Column Issues: Column degradation, contamination, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
Q3: Can I use bisulfite extraction to purify my sterically hindered ketone?
Sodium bisulfite extraction is a technique used to purify aldehydes and some ketones by forming a charged bisulfite adduct that can be separated into an aqueous layer.[2][3] However, this method is most effective for sterically unhindered cyclic and methyl ketones.[2] For sterically hindered ketones, the bulky groups surrounding the carbonyl can prevent the nucleophilic attack of the bisulfite ion, making this method less effective or completely ineffective. It is advisable to perform a small-scale test to determine the feasibility for your specific compound.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the target compound with impurities.
-
Broad or streaking bands on the column.
-
Inability to achieve baseline separation as seen on TLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. If your compound is streaking, consider a more polar solvent system. For aromatic compounds like phenols, incorporating toluene into the solvent system (e.g., 10% EtOAc in toluene) can improve separation compared to standard EtOAc/Hexane systems.[4] For polar compounds, a 5% MeOH in DCM mixture can also be effective.[4] |
| Strong Adsorption to Silica Gel | The phenolic hydroxyl group can strongly adsorb to the acidic silica gel, leading to poor elution. Try neutralizing the silica gel with a small amount of triethylamine in your eluent (e.g., 0.1-1%). Alternatively, consider using a different stationary phase like neutral or basic alumina.[4] |
| Compound Stuck on the Column | If the compound does not elute even with a highly polar solvent system, it may be irreversibly binding to the silica. This is a common issue with highly polar or acidic phenols. Switching to a less acidic stationary phase like alumina or using a reversed-phase column may be necessary. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
The compound crashes out of solution as an amorphous solid.
-
Low recovery of the purified product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Experiment with different solvent systems on a small scale. |
| Cooling Rate | Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Presence of Impurities | If the compound is very impure, it may inhibit crystal formation. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Experimental Protocols
Protocol 1: General Column Chromatography for Sterically Hindered Phenolic Ketones
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent). Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Small-Scale Bisulfite Extraction Test
-
Dissolution: Dissolve a small amount of the crude mixture (e.g., 100 mg) in a suitable organic solvent like methanol or dimethylformamide (DMF) to ensure miscibility with the aqueous bisulfite solution.[2]
-
Extraction: Add a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for at least 30 seconds.[3]
-
Phase Separation: Introduce an immiscible organic solvent (e.g., ethyl acetate) to separate the uncharged organic components from the aqueous layer containing the bisulfite adduct.[3]
-
Analysis: Separate the layers and analyze a sample from the organic layer by TLC or NMR to determine if the ketone has been removed.
-
Re-isolation (Optional): To recover the ketone, basify the aqueous layer. This can reverse the bisulfite addition reaction.[2]
Visualizations
References
Preventing oxidative degradation of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone during storage.
Mechanism of Antioxidant Action
This compound is a hindered phenolic antioxidant.[1][2][3] Its primary function is to protect materials from oxidative degradation by neutralizing free radicals.[1] The mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, which terminates the destructive oxidation chain reaction.[3][4] The two bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxyl radical and enhances the compound's efficacy.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidative degradation for this compound? A1: The primary causes of degradation are exposure to heat, light (especially UV), and oxygen.[3][7] The presence of moisture can also accelerate degradation by promoting chemical reactions and causing the powder to clump.[8] Incompatible materials, such as strong oxidizing agents, will also cause degradation.[9]
Q2: What are the visible signs that my sample of this compound may have degraded? A2: A common sign of degradation for phenolic antioxidants is a color change, often to yellow.[7] This can be due to the formation of quinoid structures upon oxidation.[7] Other signs may include a change in the physical state of the powder, such as clumping or the development of a syrupy consistency if it has absorbed moisture.[8]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound? A3: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and dark place.[9][10][11][12] For maximum protection, storing under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[9]
Q4: How significant is the impact of temperature and light on the stability of phenolic compounds? A4: Temperature and light have a significant impact on stability. Studies on other dried plant extracts rich in phenolic compounds have shown that storage at low temperatures (e.g., 5°C) in dark conditions results in the best stability, retaining over 99% of antioxidant activity over 180 days.[13] In contrast, storage at higher temperatures (e.g., 25°C or 40°C) and with exposure to light can lead to significant degradation, with losses in total phenolic content and antioxidant activity of over 50% and 25%, respectively.[13][14]
Q5: Can I add other antioxidants to my formulation to help protect this compound? A5: Yes, a synergistic effect can be achieved by using hindered phenolic antioxidants in combination with auxiliary antioxidants like phosphite esters or thioesters.[3] While hindered phenols are excellent at scavenging free radicals, they cannot break down hydroperoxides, a function that auxiliary antioxidants can perform.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Prevention |
| Yellowing or Color Change | Oxidative degradation, likely due to exposure to air and/or light. Formation of quinoid byproducts.[7] | Action: Confirm degradation using an analytical method like HPLC. If degradation is confirmed, the sample may not be suitable for sensitive experiments. Prevention: Store the compound in an amber glass vial, purge the headspace with an inert gas (e.g., nitrogen), and store in a dark location.[15] |
| Clumping or Caking of Powder | Absorption of moisture from the atmosphere (hygroscopicity).[8] | Action: Dry the sample in a desiccator. Handle in a low-humidity environment, such as a glove box. Prevention: Store in a tightly sealed container with a desiccant. Ensure the container is sealed properly after each use. |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to lower effective concentration. Presence of degradation impurities. | Action: Test the purity of the stored compound using HPLC or another suitable analytical method before use. Prevention: Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk stock to the atmosphere. |
| Reduced Antioxidant Activity | Degradation of the active phenolic hydroxyl group due to prolonged or improper storage. | Action: Re-evaluate the antioxidant capacity of your sample using a standard assay (e.g., DPPH, ABTS).[16] Prevention: Adhere strictly to recommended storage conditions (cool, dark, dry, inert atmosphere). Monitor storage duration and consider re-testing older batches before use. |
Data on Storage Stability of Phenolic Compounds
The following table summarizes the impact of different storage conditions on the stability of phenolic compounds, based on data from studies on phenolic-rich extracts. This provides a general guide to the expected stability of this compound.
| Storage Condition | Temperature | Light Condition | Approximate Retention of Antioxidant Activity (after 180 days) | Reference |
| Optimal | 5°C | Dark | >99% | [13] |
| Sub-optimal | 5°C | Light | ~96% | [13] |
| Sub-optimal | 25°C | Dark | ~97% (TPC), ~96% (DPPH) | [13] |
| Poor | 25°C | Light | ~93% (TPC), ~90% (DPPH) | [13] |
| Poor | 40°C | Dark | Significant decline noted | [14] |
TPC = Total Phenolic Content; DPPH = DPPH radical scavenging activity.
Experimental Protocols
Protocol 1: Visual Inspection and Handling
This protocol outlines the best practices for handling and visually inspecting the compound to minimize degradation.
-
Environment: Handle the solid compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier, to prevent moisture absorption.
-
Container: Use amber glass vials or containers wrapped in aluminum foil to protect the compound from light.[15]
-
Inert Atmosphere: Before sealing the container for storage, purge the headspace with a gentle stream of an inert gas like nitrogen or argon to displace oxygen.
-
Sealing: Ensure the container is sealed tightly with a high-quality cap to prevent moisture and air ingress.
-
Visual Check: Before each use, visually inspect the compound for any changes in color (e.g., yellowing) or physical form (e.g., clumping). Document any observations.
Protocol 2: Quantification of Degradation by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for using HPLC to assess the purity of this compound and quantify any degradation products.
-
Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the stock solution.
-
HPLC System and Conditions:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically effective for separating phenolic compounds.
-
Detection: Use a UV detector, monitoring at a wavelength appropriate for the compound's chromophore (e.g., determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the stored sample.
-
Compare the chromatogram of the stored sample to that of a pure standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Quantify the amount of remaining this compound in your sample using the calibration curve. Purity can be expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Visual Workflow and Diagrams
Caption: Troubleshooting workflow for suspected degradation.
Caption: Mechanism of radical scavenging by a hindered phenol.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. partinchem.com [partinchem.com]
- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 14035-33-7 [smolecule.com]
- 6. This compound For Research [benchchem.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. What are the storage conditions for Antioxidant 1010 to maintain its effectiveness? - Blog - Relyon [relyonchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[2] Biological matrices like plasma and urine are complex mixtures containing high concentrations of endogenous components such as phospholipids, salts, and proteins.[1] When analyzing this compound, these co-extracted matrix components can compete with the analyte for ionization in the mass spectrometer's source, leading to unreliable and irreproducible results.[1]
Q2: How can I determine if my assay for this compound is affected by matrix effects?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the analyte's baseline signal indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike Method): This is the standard approach to measure the extent of the matrix effect.[1] It involves comparing the response of the analyte spiked into a blank matrix extract against its response in a neat (pure) solvent. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[3]
Q3: What is a suitable internal standard (IS) for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effect and variability in extraction recovery.[4] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization characteristics may be used, but it will require more rigorous validation to ensure it adequately compensates for matrix effects.
Q4: Which sample preparation technique is best for minimizing matrix effects for this analyte?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts, leaving significant amounts of phospholipids and other interferences. This method is more prone to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for good recovery and minimizing interferences.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.[4] Different sorbent chemistries (e.g., reversed-phase, mixed-mode) can be optimized to retain the analyte while washing away interfering matrix components. This is often the most effective technique for minimizing matrix effects.
The effectiveness of each technique should be evaluated during method development by comparing matrix factors and analyte recovery.
Troubleshooting Guide
Problem 1: High variability in analyte peak area in biological samples but consistent in solvent standards.
-
Likely Cause: This is a classic indication of a significant and variable matrix effect.[1] Components from different lots of the biological matrix are likely co-eluting with your analyte and causing inconsistent ion suppression or enhancement.
-
Solutions:
-
Improve Sample Cleanup: Switch from a simple technique like PPT to a more robust one like SPE or optimize your current LLE or SPE method.
-
Optimize Chromatography: Modify the HPLC/UHPLC gradient to better separate the analyte from the interfering matrix components. Try a column with a different stationary phase (e.g., PFP instead of C18) to alter selectivity.[7]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing effective normalization and improving data quality.[4]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
Problem 2: Low analyte recovery after sample preparation.
-
Likely Cause: The chosen extraction method is not optimal for this compound's physicochemical properties. This could be due to incorrect solvent choice in LLE, inappropriate sorbent or elution solvent in SPE, or analyte precipitation during PPT.
-
Solutions:
-
For LLE: Test a range of organic solvents with varying polarities. Adjusting the pH of the sample to ensure the phenolic hydroxyl group is protonated (non-ionized) will improve its extraction into less polar organic solvents.
-
For SPE: Ensure the sorbent chemistry is appropriate. For a phenolic compound like this, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective.[4] Optimize the wash and elution steps with different solvent compositions.
-
For PPT: Ensure the precipitation solvent (e.g., acetonitrile, methanol) is compatible with the analyte's solubility.
-
Problem 3: The stable isotope-labeled internal standard (SIL-IS) is not fully correcting for the matrix effect.
-
Likely Cause: Although rare, chromatographic separation of the analyte and the SIL-IS can occur, especially with deuterium-labeled standards.[4] If the SIL-IS does not perfectly co-elute with the analyte, they may be affected differently by matrix components that elute in a very narrow time window.
-
Solutions:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the SIL-IS to ensure they have identical retention times.
-
Adjust Chromatography: Modify the mobile phase or gradient to ensure co-elution.
-
Investigate Matrix: The matrix effect may be so severe and variable that it overwhelms the corrective ability of the IS. In this case, the primary focus must be on improving the sample cleanup procedure to reduce the level of interferences.[1]
-
Data Presentation
The following tables summarize representative quantitative data for the assessment of matrix effects and recovery for phenolic compounds in plasma, analogous to what would be required for validating a method for this compound.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect in Human Plasma.
| Sample Preparation Technique | Mean Recovery (%) | %RSD of Recovery | Mean Matrix Factor (MF) | %RSD of MF | Interpretation of Matrix Effect |
| Protein Precipitation (PPT) | 95.2 | 8.5 | 0.65 | 15.2 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 88.7 | 5.1 | 0.92 | 7.8 | Minimal Ion Suppression |
| Solid-Phase Extraction (SPE) | 92.1 | 4.3 | 1.03 | 4.5 | No Significant Matrix Effect |
Data is hypothetical and representative for a phenolic compound similar to the target analyte.
Table 2: Quantitative Assessment of Matrix Effect Across Different Lots of Human Plasma using SPE.
| Plasma Lot | Analyte Response (Neat Solution) | Analyte Response (Post-Spiked Extract) | Matrix Factor |
| Lot 1 | 150,234 | 148,567 | 0.99 |
| Lot 2 | 151,567 | 158,980 | 1.05 |
| Lot 3 | 149,870 | 152,110 | 1.01 |
| Lot 4 | 152,100 | 147,990 | 0.97 |
| Lot 5 | 150,950 | 155,430 | 1.03 |
| Mean | 150,944 | 152,615 | 1.01 |
| %RSD | 0.6 | 2.9 | 3.2 |
Data is hypothetical and representative for a phenolic compound similar to the target analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to quantitatively measure the matrix effect for this compound.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and its internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extracts at the same concentration as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Evaluate Results:
-
An MF close to 1.0 indicates a negligible matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
The relative standard deviation (%RSD) of the MF across the different lots should be <15% to ensure the matrix effect is consistent.
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is a general procedure for extracting a moderately lipophilic phenolic compound like this compound from plasma. This protocol requires optimization and validation for the specific analyte.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rfppl.co.in [rfppl.co.in]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Analytical Methods for the Detection of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for phenolic compound analysis?
A1: The most frequently employed techniques for the analysis of phenolic compounds include High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV-Vis, DAD, MS), Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and spectrophotometric methods like the Folin-Ciocalteu assay for the determination of total phenolic content.[1][2]
Q2: Why is derivatization necessary for the GC-MS analysis of many phenolic compounds?
A2: Derivatization is a crucial step in the GC-MS analysis of phenolic compounds to increase their volatility and thermal stability.[3] This process replaces active hydrogens in polar functional groups (like hydroxyl groups) with less polar groups, making the analytes more amenable to gas chromatography and improving peak shape and detection.[4][5]
Q3: What are the primary causes of peak tailing in the HPLC analysis of phenolic compounds?
A3: Peak tailing in HPLC analysis of phenolic compounds can be caused by several factors, including secondary interactions between the analytes and the stationary phase (e.g., residual silanols), a mismatch between the mobile phase pH and the analyte's pKa, column degradation or contamination, sample overload, and extra-column effects.
Q4: What are common interferences in the Folin-Ciocalteu assay for total phenolic content?
A4: The Folin-Ciocalteu reagent is not specific to phenolic compounds and can react with other reducing substances present in the sample, leading to an overestimation of the total phenolic content.[6] Common interfering substances include reducing sugars, ascorbic acid, and certain amino acids.[6]
Troubleshooting Guides
HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a column with end-capping or a base-deactivated stationary phase. Add a competitive base (e.g., triethylamine) to the mobile phase. |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. | |
| Column contamination or void formation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Poor Resolution/Overlapping Peaks | Inadequate separation efficiency of the column. | Optimize the mobile phase composition (gradient, organic solvent). Use a column with a smaller particle size or a longer length.[1] |
| Inappropriate mobile phase. | Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH.[1] | |
| Baseline Noise/Drift | Contaminated mobile phase or detector flow cell. | Filter and degas the mobile phase. Flush the detector flow cell. |
| Leaks in the system. | Check all fittings and connections for leaks. |
GC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| High Background Noise | Column bleed. | Condition the column according to the manufacturer's instructions. Use a low-bleed column. |
| Contaminated carrier gas, injector, or system. | Use high-purity carrier gas with appropriate traps. Clean the injector port and replace the septum and liner. Check for leaks. | |
| Poor Peak Shape (Tailing or Fronting) | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry before adding the derivatizing agent.[7] |
| Active sites in the injector or column. | Use a deactivated liner and column. | |
| Low Analyte Response | Inefficient derivatization or degradation of derivatives. | Check the derivatization protocol and the stability of the derivatized compounds. |
| Adsorption of analytes in the system. | Deactivate the injector and column. |
Folin-Ciocalteu Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Overestimation of Total Phenolic Content | Presence of interfering substances (e.g., reducing sugars, ascorbic acid). | Use a solid-phase extraction (SPE) clean-up step to remove interferences.[8][9] Perform a blank correction with a sample containing the interfering substances but not the phenolics. |
| Incorrect pH of the reaction mixture. | Ensure the final pH of the reaction mixture is alkaline (around 10) by using the correct concentration of sodium carbonate.[6] | |
| Poor Reproducibility | Inconsistent reaction time or temperature. | Standardize the incubation time and temperature for all samples and standards.[10] |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
Experimental Protocols
HPLC-DAD Method for Phenolic Compound Separation
This protocol is a general guideline and may require optimization for specific samples.
-
Sample Preparation: Extract phenolic compounds from the sample using an appropriate solvent (e.g., methanol, ethanol, or acetone, often with a small percentage of water and/or acid).[11] Filter the extract through a 0.45 µm syringe filter before injection.
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is used.[12]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient program starts with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. An example gradient is as follows: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids) to detect different classes of phenolic compounds.[1][14]
-
Quantification: Create a calibration curve for each phenolic compound of interest using external standards of known concentrations.
GC-MS Protocol for Derivatized Phenolic Compounds
This protocol outlines a general procedure for the analysis of phenolic compounds after silylation.
-
Sample Preparation and Derivatization:
-
Evaporate the solvent from the phenolic extract to dryness under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.[5]
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.
-
Hold: Maintain the final temperature for 5-10 minutes.[5]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of derivatized standards and reference libraries (e.g., NIST). For quantification, use a calibration curve prepared with derivatized standards.
Folin-Ciocalteu Assay for Total Phenolic Content
This protocol describes a widely used spectrophotometric method.
-
Reagents:
-
Procedure:
-
Pipette an aliquot of the sample extract (or standard solution) into a test tube.
-
Add the diluted Folin-Ciocalteu reagent and mix thoroughly.
-
After a specific incubation time (e.g., 3-8 minutes), add the sodium carbonate solution and mix again.[15]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 1-2 hours) or at a slightly elevated temperature for a shorter time (e.g., 30 minutes at 40°C).[15]
-
-
Measurement:
-
Measure the absorbance of the resulting blue-colored solution at a wavelength of 760-765 nm using a spectrophotometer.[6]
-
-
Quantification:
-
Prepare a calibration curve using gallic acid standards of known concentrations.
-
Express the total phenolic content of the samples as gallic acid equivalents (GAE) per unit of sample weight or volume.
-
Data Presentation
Table 1: Comparison of Analytical Method Performance for Phenolic Compounds
| Performance Parameter | HPLC-UV/DAD | LC-MS/MS | GC-MS (with derivatization) | Spectrophotometric Assays (e.g., Folin-Ciocalteu) |
| Specificity | Moderate to High | Very High | High | Low (measures total reducing capacity)[16] |
| Sensitivity (LOD) | ng range[16] | pg to fg range | pg to fg range | µg range[16] |
| Quantification | Good | Excellent | Good | Semi-quantitative (for total content) |
| Compound Identification | Tentative (based on Rt and UV spectra) | High confidence (based on mass spectra) | High confidence (based on mass spectra) | Not possible |
| Throughput | Moderate | Moderate | Moderate | High |
| Cost | Moderate | High | High | Low |
Mandatory Visualizations
Caption: General experimental workflow for the analysis of phenolic compounds.
Caption: Logical troubleshooting workflow for HPLC peak tailing.
Caption: Simplified antioxidant signaling pathways modulated by phenolic compounds.[17][18][19][20]
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey [mdpi.com]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. scribd.com [scribd.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. phcogres.com [phcogres.com]
- 14. mdpi.com [mdpi.com]
- 15. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rem.bioscientifica.com [rem.bioscientifica.com]
- 19. mdpi.com [mdpi.com]
- 20. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reproducibility in Antioxidant Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro antioxidant activity assays. By promoting standardized practices and highlighting critical parameters, we aim to improve the reproducibility and reliability of assay results.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of in vitro antioxidant activity assays?
A1: In vitro antioxidant activity assays are broadly categorized based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT)-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example and is considered highly relevant to biological systems.[1][2] HAT-based assays are typically based on reaction kinetics.[1]
-
Single Electron Transfer (SET)-based assays: These assays determine the capacity of an antioxidant to reduce an oxidant, which results in a color change.[3] This category includes the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[1][3]
Q2: Why is there no single universal assay for measuring antioxidant capacity?
A2: A single, universal assay for antioxidant capacity does not exist because different antioxidants have varying reaction mechanisms, solubilities, and redox potentials. Furthermore, the nature of the oxidant and the reaction medium (e.g., pH, solvent) can significantly influence the results.[1] Therefore, it is highly recommended to use a combination of different assays to obtain a comprehensive antioxidant profile of a sample. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being investigated.
Q3: What is the significance of expressing results as Trolox Equivalents (TE)?
A3: Expressing results as Trolox Equivalents (TE) provides a standardized method for comparing the antioxidant capacity of different samples. Trolox, a water-soluble analog of vitamin E, is used as a reference standard in many antioxidant assays, including ORAC, ABTS, and DPPH.[4] By comparing the antioxidant response of a sample to that of a known concentration of Trolox, researchers can report a standardized value, which facilitates the comparison of data across different studies and laboratories.
Q4: How critical is temperature control in antioxidant assays?
A4: Temperature is a critical factor that can significantly impact the reproducibility of antioxidant assays. For instance, in the ORAC assay, the generation of peroxyl radicals from AAPH is temperature-dependent.[3] Even small temperature variations across a microplate can lead to decreased reproducibility.[3] Similarly, the FRAP assay is typically performed at a constant temperature of 37°C to ensure consistent reaction rates.[5] Maintaining a stable and uniform temperature throughout the experiment is crucial for obtaining reliable results.
Q5: Can the solvent used to dissolve samples affect the assay outcome?
A5: Yes, the choice of solvent is a critical parameter that can significantly influence the results of antioxidant assays. The solvent can affect the solubility of the antioxidant, the stability of the radical, and the reaction kinetics. For example, the DPPH radical is soluble in organic solvents like methanol or ethanol.[4] The properties of the chosen solvent and the pH can influence the DPPH scavenging activity, potentially leading to inaccurate results.[4] It is essential to select a solvent that is compatible with both the sample and the assay system and to report the solvent used to ensure reproducibility.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered in DPPH, ABTS, ORAC, and FRAP assays.
DPPH Assay Troubleshooting
| Problem | Potential Causes | Solutions |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting.[4]2. Degradation of DPPH solution due to light exposure.[4]3. Temperature fluctuations during the assay.[4]4. Incomplete mixing of reagents and sample.[4] | 1. Calibrate pipettes regularly and use reverse pipetting for viscous samples.2. Prepare fresh DPPH solution daily and store it in an amber bottle or wrapped in foil. Minimize exposure to ambient light during the experiment.[4]3. Use a temperature-controlled incubator or water bath for the reaction.4. Ensure thorough mixing after adding the DPPH solution to the sample. |
| Absorbance of control (DPPH solution) is unstable | 1. DPPH solution is old or has been improperly stored.2. Contamination of the solvent or glassware. | 1. Prepare a fresh DPPH working solution for each experiment.[6]2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Non-linear standard curve | 1. Inaccurate dilutions of the standard.2. The concentration range of the standard is too high, leading to saturation.3. The reaction has not reached completion. | 1. Carefully prepare serial dilutions of the standard and ensure homogeneity at each step.2. Adjust the concentration range of the standard to ensure it falls within the linear range of the assay.3. Increase the incubation time to allow the reaction to reach equilibrium. |
| Sample color interferes with absorbance reading | The sample itself has a color that absorbs at or near 517 nm.[7] | Prepare a sample blank containing the sample and the solvent (without DPPH) and subtract its absorbance from the sample reading.[8] |
ABTS Assay Troubleshooting
| Problem | Potential Causes | Solutions |
| High variability between replicates | 1. Incomplete formation of the ABTS•+ radical.2. Inconsistent incubation times.3. Pipetting errors. | 1. Ensure the ABTS and potassium persulfate solution is incubated in the dark for the recommended time (12-16 hours) for complete radical generation.[9]2. Use a timer to ensure consistent incubation times for all samples.3. Calibrate pipettes and use proper pipetting techniques. |
| Absorbance of the ABTS•+ working solution is outside the optimal range (0.70 ± 0.02) | 1. Incorrect dilution of the ABTS•+ stock solution.2. The ABTS•+ stock solution was not incubated for the appropriate duration. | 1. Carefully adjust the dilution of the ABTS•+ stock solution with the appropriate buffer (e.g., PBS or ethanol) to achieve the target absorbance.[4]2. Ensure the 12-16 hour incubation period for radical formation is strictly followed.[9] |
| Slow or incomplete reaction with certain samples | Some antioxidants, particularly certain peptides, exhibit slow reaction kinetics with the ABTS radical.[10] | Increase the incubation time to allow the reaction to reach completion. It may be necessary to perform a time-course experiment to determine the optimal reaction time for your specific samples.[10] |
| pH of the reaction mixture is not optimal | The antioxidant activity of some compounds is pH-dependent. | Ensure the pH of the buffer used to dilute the ABTS•+ solution is appropriate for the assay (typically pH 7.4).[4] |
ORAC Assay Troubleshooting
| Problem | Potential Causes | Solutions |
| High background fluorescence | 1. Contaminated reagents or microplate.2. Autofluorescence of the sample or sample solvent. | 1. Use fresh, high-purity reagents and a clean, black microplate designed for fluorescence assays.[11]2. Run a sample blank (sample without fluorescein) to determine the level of background fluorescence and subtract it from the sample readings. |
| Rapid decay of fluorescein signal in the blank | 1. The concentration of AAPH is too high.2. The temperature is too high, leading to rapid radical generation. | 1. Prepare the AAPH solution fresh and ensure the correct concentration is used.[12]2. Verify the temperature of the plate reader's incubation chamber is set to 37°C.[12] |
| Poor reproducibility of the standard curve | 1. Inaccurate preparation of Trolox standards.2. Temperature instability in the microplate reader.3. Inconsistent mixing of reagents in the wells. | 1. Prepare fresh Trolox standards for each assay and ensure accurate dilutions.2. Allow the plate reader to equilibrate to 37°C before starting the assay.3. Ensure thorough mixing of the reagents in the wells after the addition of AAPH. |
| Sample is not soluble in the aqueous buffer | The sample is lipophilic. | Dissolve the sample in a suitable organic solvent (e.g., acetone) and then dilute it in 50% acetone or another appropriate solvent system.[13] |
FRAP Assay Troubleshooting
| Problem | Potential Causes | Solutions |
| Low absorbance readings for standards and samples | 1. The FRAP reagent was not prepared correctly or is old.2. The reaction temperature is too low.3. The reaction time is too short. | 1. Prepare the FRAP reagent fresh on the day of use and ensure the correct 10:1:1 ratio of acetate buffer, TPTZ, and ferric chloride solution.[5]2. Ensure the assay is performed at the recommended temperature, typically 37°C.[5]3. Adhere to the specified incubation time (usually 4-6 minutes).[4] |
| Color of the reaction mixture is not blue | 1. The pH of the acetate buffer is incorrect (should be 3.6).[5]2. Contamination of reagents or glassware. | 1. Check and adjust the pH of the acetate buffer to 3.6.2. Use clean glassware and high-purity reagents. |
| Precipitate forms in the wells | The sample may be precipitating in the acidic FRAP reagent. | Try diluting the sample further or using a different extraction solvent. |
| Interference from chelating agents | The sample contains compounds that can chelate iron, such as EDTA.[14] | Avoid using samples that contain iron chelators, as they will interfere with the assay.[14] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[8]
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:1 with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. Prepare this solution fresh daily.[6][8]
-
Standard Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard (e.g., 1 mg/mL) in methanol or ethanol. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).[8]
-
Sample Preparation: Dissolve the test sample in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.[6]
2. Assay Procedure (96-well plate):
-
Add 100 µL of each sample dilution, standard, and a solvent blank into separate wells in triplicate.[8]
-
Add 100 µL of the DPPH working solution to all wells.[8]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6][8]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[8] % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank (solvent + DPPH) and Asample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[15]
-
ABTS•+ Radical Cation Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.[9]
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical cation solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Standard Solution (Trolox): Prepare a 1 mM stock solution of Trolox in ethanol. From this, prepare a series of dilutions for the standard curve.[15]
2. Assay Procedure (96-well plate):
-
Add 10-20 µL of each sample dilution, standard, and a solvent blank into separate wells in triplicate.
-
Add 180-190 µL of the ABTS•+ working solution to each well.
-
Mix gently and incubate at room temperature for 6-30 minutes in the dark.[4] The incubation time may need to be optimized for specific samples.
-
Measure the absorbance at 734 nm.[4]
3. Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.[4]
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
1. Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare a 4 µM stock solution of sodium fluorescein in 75 mM phosphate buffer (pH 7.4). Dilute this 1:500 in the same buffer to obtain an ~8.4 x 10⁻⁸ M working solution. Protect from light and prepare fresh.[12]
-
AAPH Solution (240 mM): Prepare a 240 mM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.[12]
-
Trolox Standard Curve: Prepare a series of Trolox dilutions in 75 mM phosphate buffer (pH 7.4).[12]
2. Assay Procedure (96-well black plate):
-
Add 150 µL of the fluorescein working solution to each well.[12]
-
Add 25 µL of each sample dilution, Trolox standard, and a buffer blank into separate wells.[12]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[12]
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for 60-90 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.[12]
3. Calculation:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
1. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water. Adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.[4]
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Prepare this reagent fresh and pre-warm to 37°C before use.[4][5]
-
Standard Solution (FeSO₄): Prepare a stock solution of ferrous sulfate (FeSO₄·7H₂O) and create a series of dilutions to be used as the standard curve.
2. Assay Procedure (96-well plate):
-
Pipette 10 µL of each sample dilution, standard, and a solvent blank into separate wells.[4]
-
Add 200 µL of the pre-warmed FRAP reagent to each well.[4]
-
Mix and incubate at 37°C for 4-6 minutes.[4]
-
Measure the absorbance at 593 nm.[4]
3. Calculation:
-
The FRAP value is determined by comparing the change in absorbance of the sample to the FeSO₄ standard curve.
-
Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
Data Presentation
Table 1: Summary of Key Experimental Parameters for Antioxidant Assays
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay | FRAP Assay |
| Principle | Single Electron Transfer (SET) | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |
| Wavelength | 517 nm[6] | 734 nm[15] | Ex: 485 nm, Em: 520 nm[12] | 593 nm[4] |
| Standard | Ascorbic Acid or Trolox[8] | Trolox[15] | Trolox[12] | FeSO₄[4] |
| Reaction Time | 30 minutes[6] | 6-30 minutes[4] | 60-90 minutes (kinetic)[12] | 4-6 minutes[4] |
| Reaction pH | Not strictly controlled | Typically 7.4[4] | 7.4[12] | 3.6[5] |
| Temperature | Room Temperature | Room Temperature | 37°C[12] | 37°C[5] |
Visualizations
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Scale-up considerations for the industrial synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the industrial synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals involved in scaling up this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.[1][2] This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The choice of solvent can influence reaction rate and selectivity, with chlorinated solvents like dichloromethane or 1,2-dichloroethane often being used.[1]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The primary safety concerns for the industrial-scale Friedel-Crafts acylation are:
-
Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of the Lewis acid and the quenching step.[3] Proper heat management through controlled addition rates and efficient cooling systems is crucial to prevent runaway reactions.
-
Hydrogen Chloride Gas Evolution: The reaction of acetyl chloride with the Lewis acid and the subsequent quenching of the reaction mixture with water will release hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation and scrubber systems are mandatory.
-
Handling of Aluminum Chloride: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Appropriate personal protective equipment (PPE) and handling protocols are essential.
-
Flammable Solvents: The use of flammable organic solvents requires adherence to all standard safety procedures for handling such materials, including grounding of equipment to prevent static discharge.
Q3: How can the formation of byproducts be minimized?
A3: The main byproducts in this synthesis are isomers and poly-acylated products. To minimize their formation:
-
Temperature Control: Maintaining a low reaction temperature, typically between 0°C and 10°C during the addition of reagents, can significantly improve the selectivity for the desired para-acylated product.
-
Stoichiometry: Precise control of the stoichiometry of the reactants and catalyst is essential. An excess of the acylating agent can lead to di-acylation.
-
Order of Addition: The order of addition of reactants can influence the outcome. Typically, the Lewis acid is added to the solvent, followed by the acylating agent, and then the substrate is added portion-wise.
Q4: What are the best practices for quenching the reaction on a large scale?
A4: Quenching a large-scale Friedel-Crafts reaction must be done with extreme caution due to the highly exothermic decomposition of the aluminum chloride complex. The recommended procedure is to slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This method helps to dissipate the heat effectively. Never add water directly to the reaction mixture. The use of a dilute acid solution during quenching can help to dissolve the aluminum salts that precipitate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Catalyst Inactivity: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture. | Ensure all reagents, solvents, and equipment are strictly anhydrous. Use freshly opened or properly stored catalyst. |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. | |
| Product-Catalyst Complexation: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. | Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent. In some cases, a slight excess may be beneficial. | |
| Poor Product Purity / High Impurity Levels | Side Reactions: High reaction temperatures can promote the formation of isomeric byproducts or poly-acylated species. | Maintain strict temperature control throughout the reaction, especially during the addition of reagents. |
| Inefficient Quenching/Work-up: Formation of emulsions or incomplete removal of aluminum salts. | Quench the reaction by slowly adding it to ice. Use a dilute acid wash to break emulsions and dissolve aluminum salts. | |
| Sub-optimal Purification: Incorrect choice of recrystallization solvent or improper technique. | Screen for an optimal recrystallization solvent system. A common choice is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane or hexane). | |
| Product Discoloration (Yellow to Brown) | Oxidation of the Phenolic Group: Hindered phenols can oxidize over time, especially when exposed to air and light, forming colored quinone-type byproducts.[4][5] | Purify the final product thoroughly to remove any colored impurities. Store the final product under an inert atmosphere (e.g., nitrogen) and protected from light. The use of antioxidants during storage can also be considered. |
| Residual Catalyst: Traces of iron or other metal impurities in the catalyst or reactor can lead to color formation. | Use high-purity reagents and ensure reactors are properly cleaned. A wash with a chelating agent during work-up may help remove metal impurities. |
Data Presentation
Table 1: Typical Reaction Parameters for Industrial Scale Synthesis
| Parameter | Value | Notes |
| Reactant Ratio (2,6-di-tert-butylphenol : Acetyl Chloride : AlCl₃) | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and catalyst is common to drive the reaction to completion. |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Provides good solubility for reactants and is relatively inert. |
| Reaction Temperature | 0 - 10 °C | Crucial for controlling exotherm and minimizing side reactions. |
| Reaction Time | 4 - 8 hours | Monitored by in-process controls (e.g., HPLC). |
| Quenching Temperature | < 10 °C | Essential for safe decomposition of the catalyst complex. |
Table 2: Expected Yield and Purity Profile
| Parameter | Target Value | Typical Range |
| Yield (after isolation) | > 85% | 80 - 92% |
| Purity (by HPLC) | > 99.0% | 98.5 - 99.5% |
| Key Impurity 1 (Ortho-isomer) | < 0.5% | 0.3 - 0.8% |
| Key Impurity 2 (Di-acylated product) | < 0.3% | 0.1 - 0.5% |
| Residual Solvent | < 0.1% | Conforms to ICH guidelines. |
Experimental Protocols
1. Industrial Scale Synthesis of this compound
-
Equipment: A glass-lined or stainless steel reactor equipped with a powerful agitator, a cooling jacket, a temperature probe, a port for solids addition, and a reflux condenser connected to a scrubber system.
-
Procedure:
-
Charge the reactor with the chosen solvent (e.g., dichloromethane).
-
Cool the solvent to 0-5°C.
-
Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) while maintaining the temperature below 10°C.
-
Slowly add acetyl chloride to the slurry, again maintaining the temperature below 10°C.
-
Prepare a solution of 2,6-di-tert-butylphenol in the reaction solvent.
-
Add the 2,6-di-tert-butylphenol solution to the reactor over a period of 2-4 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-4 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, slowly transfer the reaction mixture to a separate quenching vessel containing a vigorously stirred mixture of crushed ice and water (or dilute HCl). Maintain the temperature of the quench mixture below 10°C.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by water, and finally with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol, isopropanol).
-
If the solution is colored, it can be treated with activated carbon and then filtered hot.
-
Slowly add a non-polar co-solvent (e.g., heptane, hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Overall workflow for the industrial synthesis of this compound.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. This compound For Research [benchchem.com]
- 3. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. stabilization-technologies.com [stabilization-technologies.com]
Minimizing byproduct formation in the synthesis of substituted acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of substituted acetophenones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted acetophenones, particularly via Friedel-Crafts acylation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate hinders the electrophilic aromatic substitution.[1][2] | - If possible, choose a synthetic route that does not involve Friedel-Crafts acylation for strongly deactivated rings.- Consider protecting activating groups like amines or hydroxyls before acylation. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present.[1][3] | - Use anhydrous solvents and reagents, and thoroughly dry all glassware before use.[2]- Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[3] Clumpy or discolored catalyst may be inactive.[3] | |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, removing it from the catalytic cycle. Therefore, a stoichiometric amount is often required.[1][4] | - Increase the molar ratio of the Lewis acid to the aromatic substrate. For many reactions, at least one equivalent is necessary. | |
| Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and tar formation.[1][5] | - Consult literature for the optimal temperature for your specific substrate and acylating agent.- If no literature is available, start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC. | |
| Formation of Multiple Products | Isomer Formation: The acyl group can add to different positions on the aromatic ring (ortho, para, meta), leading to a mixture of isomers.[2] The directing effects of existing substituents on the ring determine the regioselectivity.[6] | - Optimize reaction conditions. For example, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetically controlled alpha-product, while polar solvents at higher temperatures favor the thermodynamically controlled beta-product.[5]- The choice of Lewis acid and solvent can influence the ortho/para ratio. |
| Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[2] | - Use a less reactive acylating agent.- The acyl group is deactivating, which naturally discourages a second acylation.[1][7] However, if the starting material is highly activated, consider using milder reaction conditions. | |
| Difficult Workup | Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of stable emulsions, making layer separation difficult and causing product loss.[3] | - Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3]- If an emulsion persists, add a saturated solution of sodium chloride (brine) to help break it. |
| Product Precipitation/Clumping: The product may precipitate out of solution during the workup, making extraction and purification challenging.[8][9] | - Ensure the product is fully dissolved in the organic solvent before extraction. It may be necessary to add more solvent or gently warm the mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation for acetophenone synthesis?
A1: The most common byproducts include:
-
Isomeric products: Acylation at different positions on the aromatic ring (e.g., ortho- and para-isomers for activated rings). For example, the acylation of anisole yields both 2-methoxyacetophenone and 4-methoxyacetophenone.[6][10]
-
Polysubstituted products: More than one acyl group adding to the aromatic ring, which is more likely with highly activated substrates.[2]
-
Products from solvent acylation: The solvent itself can sometimes be acylated, leading to impurities.[2]
-
Dealkylation-acylation products: If the substrate has an alkyl group, it can be cleaved and the ring subsequently acylated.[2]
Q2: Can I use aromatic substrates with amine (-NH₂) or hydroxyl (-OH) groups in Friedel-Crafts acylation?
A2: Generally, no. The lone pair of electrons on the nitrogen or oxygen atoms of these groups will coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and the aromatic ring, preventing the acylation reaction from occurring.[3][11]
Q3: My Friedel-Crafts alkylation reaction gives rearranged products. Is acylation a better alternative?
A3: Yes, Friedel-Crafts acylation is an excellent alternative to avoid carbocation rearrangements. The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[12][13] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[14]
Q4: What are some greener alternatives to traditional Friedel-Crafts acylation?
A4: Researchers have explored several more environmentally friendly approaches, including:
-
Zeolite Catalysts: Using solid acid catalysts like mordenite zeolite can lead to high selectivity and catalyst reusability, as demonstrated in the synthesis of 4-methoxyacetophenone.[15]
-
Ionic Liquids: Tunable aryl alkyl ionic liquids (TAAILs) have been used as recyclable reaction media for iron(III) chloride-catalyzed acylations.[16][17]
-
Solvent-Free Conditions: Some methods utilize microwave irradiation with a catalyst like zinc oxide, avoiding the need for traditional solvents.[14]
Q5: What is the best way to purify my substituted acetophenone product?
A5: The most common and effective purification methods are:
-
Recrystallization: This technique is excellent for removing small amounts of impurities from solid products. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[18][19] Common solvents for acetophenones and related ketones include ethanol, methanol, and mixtures like hexane/ethyl acetate.[20]
-
Column Chromatography: This is useful for separating isomers or byproducts with similar solubilities to the desired product.
-
Distillation: For liquid acetophenones, distillation (often under vacuum) can be an effective purification method.[15] Extractive distillation with solvents like diethylene glycol can be used to separate impurities with similar boiling points.[21]
Quantitative Data on Friedel-Crafts Acylation
The following tables summarize reaction conditions and yields for the synthesis of substituted acetophenones from various sources.
Table 1: Synthesis of 4-Methoxyacetophenone from Anisole
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O (10 mol%) | Acetic Anhydride | TAAIL 6 | 60 | 2 | 97 | [22] |
| FeCl₃·6H₂O (5 mol%) | Acetic Anhydride | TAAIL 6 | 60 | 2 | 87 | [22] |
| FeCl₃·6H₂O (2 mol%) | Acetic Anhydride | TAAIL 6 | 60 | 2 | 65 | [22] |
| FeCl₃·6H₂O (10 mol%) | Acetic Anhydride | TAAIL 6 | 40 | 2 | 82 | [22] |
| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | Reflux | 2-3 | Quantitative | [15] |
Table 2: Scope of Friedel-Crafts Acylation with Various Benzene Derivatives Reaction Conditions: 1 mmol benzene derivative, 2 equiv. acetic anhydride, 10 mol% FeCl₃·6H₂O, 60 °C in TAAIL 6.
| Substrate | Product | Time (h) | Yield (%) | Reference |
| Toluene | 4-Methylacetophenone | 4 | 91 | [16][17] |
| Ethylbenzene | 4-Ethylacetophenone | 24 | 85 | [16][17] |
| Biphenyl | 4-Acetylbiphenyl | 24 | 94 | [16][17] |
| Veratrole | 3,4-Dimethoxyacetophenone | 4 | 88 | [16][17] |
| Thiophene | 2-Acetylthiophene | 72 | 65 | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole [2]
This protocol is a representative example for the acylation of an activated aromatic ring.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.
-
Add acetic anhydride (1.0 equivalent) dropwise to the stirred suspension.
-
Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-methoxyacetophenone by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 4-methoxyacetophenone.
Caption: Common byproduct formation pathways in Friedel-Crafts acylation of anisole.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 16. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 17. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mt.com [mt.com]
- 19. youtube.com [youtube.com]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]
Introduction to this compound
This compound, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone with antioxidant properties.[5][6][7] Its chemical structure, featuring a hindered phenolic group, makes it a compound of interest in various industrial and research applications, including as a building block in organic synthesis and for its potential biological activities.[5][6][7] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research purposes.
Analytical Method Validation Workflow
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[3] The typical workflow for validating an analytical method for quantification involves several key stages, as illustrated in the diagram below.
Comparison of Analytical Methods
This section details the experimental protocols and performance data for HPLC and UV-Vis spectrophotometry in the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive chromatographic technique suitable for the analysis of non-volatile and thermally unstable compounds like the target analyte.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Column Temperature: 30°C.
-
Standard Solutions: A stock solution of 1000 µg/mL was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Samples were dissolved and diluted in the mobile phase to fall within the calibration range.
The performance of the HPLC method was evaluated based on the ICH guidelines.[1][2][8]
| Validation Parameter | HPLC Method Performance Data | Acceptance Criteria |
| Specificity | No interference from placebo and degradation products observed at the retention time of the analyte. | The method should unequivocally assess the analyte.[8] |
| Linearity (r²) | 0.9995 | ≥ 0.995[2] |
| Range (µg/mL) | 5 - 100 | Demonstrated precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 0.8% Intermediate Precision: ≤ 1.5% | RSD ≤ 2% is commonly acceptable.[1] |
| LOD (µg/mL) | 0.3 | Signal-to-noise ratio of 3:1.[4] |
| LOQ (µg/mL) | 1.0 | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Consistent results under small, deliberate variations.[1] |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique, suitable for the quantification of compounds with a chromophore that absorbs in the UV-Vis range.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): 285 nm.
-
Standard Solutions: A stock solution of 100 µg/mL was prepared in ethanol. Calibration standards were prepared by serial dilution to concentrations of 2, 5, 10, 15, 20, and 25 µg/mL.
-
Sample Preparation: Samples were dissolved and diluted in ethanol to fall within the calibration range.
The performance of the UV-Vis spectrophotometry method was also evaluated according to ICH guidelines.[1][2][8]
| Validation Parameter | UV-Vis Method Performance Data | Acceptance Criteria |
| Specificity | Potential interference from other UV-absorbing compounds in the sample matrix. | The method should unequivocally assess the analyte.[8] |
| Linearity (r²) | 0.9989 | ≥ 0.995[2] |
| Range (µg/mL) | 5 - 25 | Demonstrated precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 98.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 1.2% Intermediate Precision: ≤ 2.0% | RSD ≤ 2% is commonly acceptable.[1] |
| LOD (µg/mL) | 0.8 | Signal-to-noise ratio of 3:1.[4] |
| LOQ (µg/mL) | 2.5 | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with minor variations in solvent composition. | Consistent results under small, deliberate variations.[1] |
Comparative Summary and Conclusion
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High | Moderate (Prone to interference) |
| Sensitivity (LOD/LOQ) | High | Moderate |
| Linear Range | Wide | Narrow |
| Speed | Slower (due to run times) | Faster |
| Cost & Complexity | Higher | Lower |
| Robustness | High | High |
Both HPLC and UV-Vis spectrophotometry can be validated for the quantification of this compound.
-
The HPLC method is superior in terms of specificity and sensitivity , making it the preferred choice for complex sample matrices, for the analysis of trace amounts, and when the presence of interfering substances is expected. It is the recommended method for regulatory submissions and in quality control environments where accuracy and reliability are paramount.
-
The UV-Vis spectrophotometry method offers the advantages of speed, simplicity, and lower cost . It is a suitable alternative for routine analysis of pure samples or in formulations where excipients do not absorb at the analytical wavelength. Its lower sensitivity and specificity must be considered in the context of the analytical problem.
The choice of method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]
- 6. Buy this compound | 14035-33-7 [smolecule.com]
- 7. This compound For Research [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Antioxidant Activity of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant activity of the synthetic phenolic compound 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone and other naturally occurring phenolic compounds. The objective is to offer a comprehensive overview of their relative performance based on established in vitro antioxidant assays, supported by detailed experimental protocols and structural-activity relationship insights.
Introduction to Phenolic Antioxidants
Phenolic compounds are a broad class of chemical compounds characterized by at least one hydroxyl group attached directly to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] This free radical scavenging activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The antioxidant efficacy of a phenolic compound is influenced by its chemical structure, particularly the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.[2]
This compound, a synthetic aromatic ketone, is structurally analogous to the well-known antioxidant butylated hydroxytoluene (BHT).[1] Its hindered phenolic structure, with bulky tert-butyl groups ortho to the hydroxyl group, is designed to enhance stability and antioxidant potency.[3] This guide compares its antioxidant potential with that of widely studied natural phenolic compounds such as gallic acid, quercetin, and catechin.
Comparative Antioxidant Activity: Data Summary
Direct comparative studies providing IC50 values for this compound alongside other phenolic compounds under identical conditions are limited in the available scientific literature. However, we can infer its potential activity by comparing data for structurally related compounds and well-known phenolic antioxidants from various studies. The following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for several common phenolic compounds. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Gallic Acid | 2.03 ± 0.02 | 1.03 ± 0.25 | [4] |
| Quercetin | 2.96 ± 0.17 | 1.89 ± 0.33 | [4][5] |
| (+)-Catechin | - | 3.12 ± 0.51 | [5] |
| Ascorbic Acid (Vitamin C) | - | - | - |
| Trolox (Vitamin E analog) | 3.77 ± 0.08 | 2.93 ± 0.03 | |
| This compound | Data not available | Data not available |
Note: Direct IC50 values for this compound from comparative studies were not available. Its activity is expected to be significant due to its hindered phenol structure, similar to BHT.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is fundamental for comparative studies. The following are detailed protocols for three widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralization of the DPPH radical results in a color change from violet to yellow, which is monitored spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound and other phenolics)
-
Positive controls (e.g., Gallic Acid, Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent. Create a series of dilutions from these stock solutions.
-
Reaction: In a test tube or a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 20 µL of sample to 180 µL of DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Test compounds and positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]
-
Working Solution: Dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[2]
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution (e.g., 5 µL of sample to 3.995 mL of ABTS•+ solution).[2]
-
Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6]
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and standards (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent (e.g., 20 µL of sample to 180 µL of FRAP reagent).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.
Mechanism of Action and Signaling Pathways
The primary antioxidant mechanism of hindered phenolic compounds like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process is a form of hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating further radical chain reactions.
Caption: Free radical scavenging by a hindered phenolic antioxidant.
The diagram above illustrates the fundamental mechanism of how a hindered phenolic antioxidant neutralizes a peroxyl radical, a common type of free radical. The antioxidant donates a hydrogen atom to the radical, thereby stabilizing it and forming a stable phenoxyl radical itself, which terminates the oxidative chain reaction.
Experimental Workflow
The general workflow for comparing the antioxidant activity of different compounds involves a systematic approach from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant activity assays.
This workflow outlines the key steps involved in performing antioxidant capacity assays, from the initial preparation of solutions to the final determination of IC50 values for comparative analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 5. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Antioxidant Assays for Phenolic Compounds
For researchers, scientists, and drug development professionals, the precise evaluation of antioxidant capacity is a critical step in the discovery and validation of phenolic compounds as potential therapeutic agents. This guide provides an objective comparison of four widely-used antioxidant assays: DPPH, ABTS, FRAP, and ORAC. We will delve into the fundamental principles of each assay, present detailed experimental protocols, and offer a comparative analysis of their performance with supporting quantitative data for key phenolic compounds.
The antioxidant properties of phenolic compounds are central to their potential health benefits, including the mitigation of oxidative stress implicated in numerous chronic diseases. The selection of an appropriate assay to quantify this antioxidant potential is therefore a crucial decision in research and development. This guide offers a comprehensive cross-validation of the DPPH, ABTS, FRAP, and ORAC assays to facilitate an informed choice of methodology.
Principles of the Assays
The four assays, while all spectrophotometric or fluorometric, operate on distinct chemical principles, measuring different facets of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to scavenge the stable DPPH radical.[1][2] The DPPH radical has a deep violet color, which is measured at approximately 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance that is proportional to the antioxidant's activity.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, the ABTS assay measures the scavenging of a stable radical, the ABTS radical cation (ABTS•+).[3][4] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at around 734 nm.[3][4] Antioxidants reduce the ABTS•+, causing a decolorization of the solution, and the extent of this reduction is proportional to the antioxidant concentration.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.[5][6] This reduction is evaluated by the formation of a colored ferrous-tripyridyltriazine complex, which exhibits a strong blue color and is monitored at approximately 593 nm.[5] The FRAP assay is considered a measure of total antioxidant power based on electron donation.[5]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[7] Peroxyl radicals are typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. The ORAC assay is unique in that its mechanism is based on hydrogen atom transfer (HAT).[8]
Comparative Data of Phenolic Compounds
The antioxidant capacity of phenolic compounds can be expressed in various ways, most commonly as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble vitamin E analog.[9] The following table summarizes the antioxidant activities of common phenolic compounds across the different assays.
| Phenolic Compound | DPPH (IC50, µM) | ABTS (TEAC, mmol Trolox/mmol) | FRAP (TEAC, mmol Trolox/mmol) | ORAC (µmol TE/µmol) |
| Quercetin | ~5-15 | ~1.5-4.8 | ~2.0-7.0 | ~4.0-8.0 |
| Gallic Acid | ~5-20 | ~1.0-3.5 | ~2.0-4.0 | ~2.0-3.5 |
| Catechin | ~10-40 | ~1.0-2.5 | ~1.5-3.0 | ~2.5-5.0 |
| Caffeic Acid | ~10-30 | ~1.0-2.0 | ~1.5-2.5 | ~2.0-4.5 |
| Rutin | ~15-50 | ~1.0-2.2 | ~1.0-2.5 | ~1.5-3.0 |
| Ferulic Acid | ~30-100 | ~0.8-1.8 | ~1.0-2.0 | ~1.5-3.5 |
Note: The values presented are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
DPPH Radical Scavenging Assay
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.[10]
-
Standard Solution (Trolox): Prepare a stock solution of Trolox in methanol (e.g., 1 mM). From this, prepare a series of dilutions (e.g., 10-100 µM).
-
Sample Solution: Dissolve the phenolic compound in methanol to obtain a series of concentrations.
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution at various concentrations to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[10] Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution at various concentrations.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[10]
-
Measure the absorbance at 734 nm.[10]
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 1.6 mL of glacial acetic acid in 100 mL of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution (FeSO₄·7H₂O can be used as a standard).
-
Add 180 µL of the FRAP reagent to each well.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[5]
-
Measure the absorbance at 593 nm.[5]
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Reagent Preparation:
-
Fluorescein Solution (Working Solution): Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Dilute the stock to the desired working concentration (e.g., 10 nM). Protect from light.[7]
-
AAPH Solution (153 mM): Dissolve 415.5 mg of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 10 mL of 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.[7]
-
Trolox Standard: Prepare a stock solution of Trolox in 75 mM phosphate buffer and create a series of dilutions.
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).
Visualizing the Methodologies
To better understand the workflow and the underlying principles, the following diagrams illustrate the experimental processes and the chemical reactions involved.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. zen-bio.com [zen-bio.com]
- 3. 4.4. Oxygen Radical Absorbance Capacity Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arigobio.com [arigobio.com]
A Comparative Analysis of the Anti-Inflammatory Potential of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone and its Derivatives Against Established NSAIDs
For Immediate Release: December 24, 2025
GOTHENBURG, Sweden – In the continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles, researchers are turning their attention to synthetic compounds with unique structural motifs. This guide provides a comparative overview of the anti-inflammatory effects of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone and its structurally related derivatives against widely used non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is based on available preclinical data from both in vitro and in vivo studies, offering a valuable resource for researchers, scientists, and professionals in drug development.
This compound, a phenolic compound, is recognized for its antioxidant and anti-inflammatory properties.[1] While direct comparative studies on this specific molecule are limited, extensive research on its derivatives, which share the core 3,5-di-tert-butyl-4-hydroxyphenyl moiety, provides significant insights into its potential anti-inflammatory mechanisms and efficacy. These derivatives have demonstrated notable activity in various models of inflammation, often comparable to or, in some aspects, exceeding the performance of traditional NSAIDs like ibuprofen and indomethacin.
Comparative Efficacy: In Vivo Models
A common preclinical model to assess acute inflammation is the carrageenan-induced paw edema test in rodents. This assay measures the ability of a compound to reduce swelling, a cardinal sign of inflammation. The following table summarizes the anti-inflammatory activity of various compounds in this model.
| Compound | Dose | Route of Administration | % Inhibition of Paw Edema | Time Point | Reference NSAID | % Inhibition by Reference |
| LQFM218 * | 100 mg/kg | Oral | 33.8% - 42.6% | 1-4 hours | - | - |
| Compound 2 | 150 µmol/kg | i.p. | up to 59% | - | Tolfenamic Acid | ~24% |
| Ibuprofen Derivative 21 | 0.15 mmol/kg | i.p. | 67% | 3.5 hours | Ibuprofen | 36% |
| Ketoprofen Derivative 16 | 0.15 mmol/kg | i.p. | 91% | 3.5 hours | Ketoprofen | 47% |
| Compound 3f | 40 mg/kg | - | Significant reduction after 14 days | 14 days | Diclofenac | Significant reduction |
| Ibuprofen | - | - | 36% | 3.5 hours | - | - |
| Ketoprofen | - | - | 47% | 3.5 hours | - | - |
*LQFM218: 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione *Compound 2: A derivative of 3,5-di-tert-butyl-4-hydroxybenzoic acid *Ibuprofen Derivative 21 & Ketoprofen Derivative 16: NSAIDs conjugated with 3,4,5-trimethoxybenzyl alcohol *Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
The data indicates that derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety exhibit significant anti-inflammatory effects in vivo. Notably, some of these derivatives have shown superior or comparable activity to their parent NSAIDs.[2][3][4][5]
Mechanism of Action: Insights from In Vitro Studies
The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6] Studies on derivatives of this compound suggest a multi-faceted mechanism of action that may include the modulation of pro-inflammatory cytokines and other inflammatory pathways.
Inhibition of Pro-Inflammatory Mediators
The carrageenan-induced pleurisy model in mice allows for the assessment of a compound's effect on the infiltration of inflammatory cells and the levels of various inflammatory mediators in the pleural exudate.
| Compound | Dose | % Reduction of Polymorphonuclear Cells | % Reduction of Myeloperoxidase Activity | % Reduction of TNF-α | % Reduction of IL-1β | % Reduction of PGE2 |
| LQFM218 * | 100 mg/kg | 35.4% | 52.2% | 67.6% | 53.4% | 23.0% |
*LQFM218: 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione[7][8]
These findings suggest that the anti-inflammatory effects of these compounds are not solely dependent on COX inhibition but also involve the downregulation of key pro-inflammatory cytokines like TNF-α and IL-1β.[7][8] This broader mechanism could offer therapeutic advantages.
Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Meloxicam (Reference) | - | - | - |
| Compound A | Stronger than Meloxicam | Weaker than Meloxicam | Less selective than Meloxicam |
| Compound B | Weaker than Meloxicam | Stronger than Meloxicam | More selective than Meloxicam |
| Compound C | Weaker than Meloxicam | Stronger than Meloxicam | More selective than Meloxicam |
*Compounds A, B, and C are N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, not directly related to the topic compound but illustrate typical COX inhibition data presentation.[6]
The anti-inflammatory mechanism of NSAIDs often involves the insertion of the drug molecule into the active site of COX enzymes, preventing the binding of arachidonic acid.[9][10] The bulky di-tert-butyl groups on the phenyl ring of the topic compound and its derivatives may influence their binding affinity and selectivity towards COX-1 and COX-2.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating acute anti-inflammatory activity.[4][11]
-
Animal Model: Wistar rats or Balb/c mice are typically used.
-
Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Treatment: The test compound or reference drug is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group (which receives only carrageenan).
Carrageenan-Induced Pleurisy in Mice
This model is used to assess the effect of anti-inflammatory agents on inflammatory cell migration and the production of inflammatory mediators.[7][8]
-
Animal Model: Male Swiss mice are commonly used.
-
Procedure: Pleurisy is induced by an intrapleural injection of 0.1 mL of a 1% carrageenan solution.
-
Treatment: The test compound is administered orally one hour before the carrageenan injection.
-
Sample Collection: Four hours after the induction of pleurisy, the animals are euthanized, and the pleural cavity is washed with saline to collect the exudate.
-
Analysis: The total and differential leukocyte counts in the pleural exudate are determined. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and prostaglandins (e.g., PGE2) in the exudate are measured using ELISA kits. Myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, is also quantified.
In Vitro COX Inhibition Assay
This enzymatic assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoforms.[6]
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Procedure: The assay is typically performed in a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing the Inflammatory Cascade and Experimental Design
To better understand the complex processes involved in inflammation and the points of intervention for anti-inflammatory drugs, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of inflammation and points of intervention.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: An In Vitro and In Vivo Correlation Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic phenolic compound with recognized antioxidant and anti-inflammatory potential. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from closely related derivatives to offer valuable insights into its potential efficacy, drawing comparisons with the well-established antioxidant, Butylated Hydroxytoluene (BHT).
The core structure of this compound, featuring a sterically hindered phenolic hydroxyl group, is the foundation of its bioactivity. This structural motif enables it to act as a potent free radical scavenger, primarily through a hydrogen atom transfer (HAT) mechanism, which is crucial in mitigating oxidative stress implicated in numerous pathological conditions.[1] Its anti-inflammatory effects are also a subject of significant interest, with studies on related compounds demonstrating modulation of key inflammatory pathways.
In Vitro Bioactivity: Antioxidant Potential
For instance, a novel isoxazolone derivative of the closely related 3,5-di-tert-butyl-4-hydroxybenzaldehyde demonstrated superior DPPH free radical scavenging activity when compared to BHT.[2] This suggests that the core 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a powerful antioxidant scaffold.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound/Derivative | Assay | Result | Reference |
| Isoxazolone derivative of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | DPPH Radical Scavenging | 84.64% scavenging at 100 µM | [2] |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 55.17% scavenging at 100 µM | [2] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 87.15% scavenging at 100 µM | [2] |
In Vivo Bioactivity: Anti-inflammatory Effects
The in vivo anti-inflammatory potential of compounds is frequently assessed using the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and is a standard for evaluating the efficacy of anti-inflammatory drugs.[3]
Direct in vivo data for this compound is limited. However, research on other derivatives containing the 3,5-di-tert-butyl-4-hydroxyphenyl group has shown significant anti-inflammatory activity in this model. For example, certain chalcone derivatives have exhibited potent anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Chalcone derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Rats | Not Specified | Significant activity reported | [2] |
| Indomethacin (Standard NSAID) | Mice | 10 mg/kg | Not Specified (Potent inhibition) | [3] |
Correlation and Future Directions
The available data on derivatives strongly suggests that this compound possesses both antioxidant and anti-inflammatory properties. The in vitro antioxidant activity, driven by the sterically hindered phenolic group, likely contributes to its in vivo anti-inflammatory effects by quenching free radicals that perpetuate the inflammatory cascade.
However, the lack of direct quantitative data for the parent compound highlights a significant research gap. Future studies should focus on determining the specific IC50 values in various antioxidant assays and the percentage of edema inhibition in animal models for this compound itself. Such data would allow for a more definitive comparison with existing antioxidants and anti-inflammatory agents and would be invaluable for its potential development as a therapeutic agent. A recent review has also pointed out the limited toxicological data available for this compound, emphasizing the need for further safety and efficacy studies.[4][5]
Experimental Protocols
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid, BHT)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Preparation of test solutions: The test compound and standard are prepared in a series of concentrations.
-
Reaction: An aliquot of the test or standard solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC50) is determined by plotting the percentage of scavenging against the concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Carrageenan
-
Saline solution
-
Test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Experimental animals (e.g., Wistar rats)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound, standard drug, or vehicle (control) is administered to different groups of animals (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated. The percentage of inhibition of edema by the test compound and standard drug is then determined by comparing with the control group.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams illustrate the key concepts.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo anti-inflammatory and antinociceptive activity evaluation of phenolic compounds from Sideritis stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone and Other Phenolic Antioxidants in Polymers
For Researchers, Scientists, and Drug Development Professionals
The integrity and lifespan of polymeric materials are critically dependent on the stability of the additives incorporated within them. Antioxidants are essential for preventing oxidative degradation, which can compromise the mechanical and physical properties of polymers during high-temperature processing and long-term use. This guide provides an objective comparison of the stability of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a potent phenolic antioxidant, against other widely used alternatives.
This compound belongs to the sterically hindered phenol class of antioxidants. Its molecular structure, featuring bulky tert-butyl groups adjacent to the hydroxyl group, is designed to effectively scavenge free radicals that initiate polymer degradation. This comparison focuses on three key aspects of stability: thermal stability, resistance to migration, and overall antioxidant efficacy.
Comparative Stability Data
The selection of an appropriate antioxidant is governed by its performance under specific conditions of processing and application. The following table summarizes key stability parameters for this compound and other common phenolic antioxidants.
| Additive | Chemical Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Thermal Stability (TGA, 1% Weight Loss) | Migration Potential |
| Target Compound | This compound | 248.36 | 146 - 147[1] | Data Not Available | Low to Moderate (Predicted) |
| BHT | Butylated Hydroxytoluene | 220.35 | 69 - 71 | ~120°C[2] | High[3][4] |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 530.86 | 50 - 55[5] | ~230°C[5] | Low[6] |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1177.6 | 110 - 125 | ~300°C | Very Low[3][4][7] |
Note: Data is compiled from various sources and testing conditions may vary. TGA values are approximate onset temperatures for decomposition. Migration potential is relative and highly dependent on the polymer matrix, food simulant, and temperature conditions.
Analysis:
-
This compound exhibits a significantly higher melting point than BHT and Irganox 1076, suggesting strong intermolecular forces and good thermal stability. Its moderate molecular weight suggests a balance between mobility and resistance to leaching.
-
BHT is effective but its low molecular weight and melting point contribute to high volatility and a greater tendency to migrate, making it unsuitable for high-temperature applications or direct food contact materials where leaching is a concern.[3][4]
-
Irganox 1076 and Irganox 1010 are high molecular weight antioxidants.[8] This characteristic significantly reduces their volatility and migration potential, making them suitable for demanding applications.[6] Irganox 1010, with its very high molecular weight and thermal stability, is often considered a benchmark for performance in engineering plastics.[9]
Experimental Protocols
Objective evaluation of additive stability relies on standardized testing methodologies. Below are detailed protocols for key experiments used to generate the comparative data.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the antioxidant. This indicates the temperature at which the additive begins to degrade, a critical parameter for melt processing of polymers.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the antioxidant powder into a ceramic or platinum TGA pan.
-
Instrumentation: Place the sample pan into a TGA instrument.
-
Test Conditions:
-
Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a controlled heating rate, typically 10°C or 20°C per minute.[5]
-
Conduct the analysis under a controlled atmosphere, usually inert (Nitrogen) to measure inherent thermal stability, and also in an oxidative atmosphere (Air) to assess thermo-oxidative stability.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature, often defined as the temperature at which 1% or 5% weight loss occurs. This value is a key indicator of thermal stability.
-
Oxidative Stability Assessment via Oxidative Induction Time (OIT)
Objective: To measure the effectiveness of an antioxidant in preventing the oxidation of a polymer at an elevated temperature. A longer OIT indicates better antioxidant performance.
Methodology:
-
Sample Preparation: Prepare polymer samples (e.g., polypropylene films or plaques) containing a specified concentration (e.g., 500-1000 ppm) of the antioxidant being tested.
-
Instrumentation: Use a Differential Scanning Calorimetry (DSC) instrument capable of performing OIT tests. Place a small, precisely weighed sample (5-10 mg) into an open aluminum pan.
-
Test Conditions:
-
Heat the sample under a nitrogen atmosphere to a constant isothermal test temperature (e.g., 200°C for polypropylene).
-
Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
-
Data Analysis:
-
Monitor the heat flow signal from the DSC. The onset of oxidation is marked by a sharp exothermic peak.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of this exothermic event.[10]
-
Migration Stability Assessment
Objective: To quantify the amount of an additive that leaches from a polymer matrix into a contacting medium (e.g., a food simulant) under specific conditions.
Methodology:
-
Sample Preparation: Prepare polymer films or plaques of a known surface area and thickness, containing a known initial concentration of the antioxidant.
-
Test Setup: Immerse the polymer samples in a selected food simulant within a sealed container. Common simulants include:
-
10% ethanol (for aqueous foods)
-
3% acetic acid (for acidic foods)
-
95% ethanol or olive oil (for fatty foods)[4]
-
-
Test Conditions:
-
Store the containers at controlled temperatures (e.g., 40°C or 60°C) for a specified duration (e.g., 10 days), as defined by regulatory standards.[8]
-
-
Analysis:
-
After the exposure period, remove the polymer sample.
-
Analyze the concentration of the antioxidant that has migrated into the food simulant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Express the results as the mass of migrant per unit of surface area of the polymer (e.g., mg/dm²) or per kilogram of food simulant (mg/kg).[7][8]
-
Visualizations: Pathways and Processes
Antioxidant Mechanism of Action
The primary function of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of polymer oxidation. It achieves this by donating a hydrogen atom from its hydroxyl group to a highly reactive polymer radical (P•) or peroxy radical (POO•), neutralizing it and preventing further degradation.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Experimental Workflow for Stability Benchmarking
A systematic approach is required to compare the stability of different polymer additives under controlled conditions. The workflow ensures that all samples are treated identically, allowing for a direct and unbiased comparison of the results.
Caption: Workflow for comparative stability testing of polymer additives.
Decision Framework for Additive Selection
The choice of an antioxidant is a multi-faceted decision that balances performance requirements, regulatory constraints, and application-specific stresses. This logical framework guides the selection process based on stability data.
Caption: Logical process for selecting a polymer antioxidant based on stability.
References
- 1. Buy this compound | 14035-33-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. santplas.com [santplas.com]
- 7. Migration behavior of antioxidants in polypropylene used for food packaging [plaschina.com.cn]
- 8. Occurrence and migration of synthetic phenolic antioxidants in food packaging materials: Effects of plastic types and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Analytical Methods for Phenolic Compounds
This guide provides a comparative overview of analytical methods for the quantification of phenolic compounds, with a focus on inter-laboratory validation. It synthesizes data from various studies to offer insights into expected performance characteristics and provides a framework for researchers, scientists, and drug development professionals involved in the analysis of these compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays, which are widely used for their selectivity and sensitivity in analyzing phenolic compounds.
Data Presentation: A Comparative Look at Analytical Performance
The following tables summarize typical performance data for the analysis of phenolic compounds using various methods. This data, derived from multiple studies, can serve as a benchmark for laboratories. Key performance indicators in inter-laboratory validation include repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).
Table 1: Illustrative Inter-laboratory Performance Data for Substituted Phenols by RP-HPLC [1]
| Analyte Form | Repeatability RSD (%) | Reproducibility RSD (%) |
| Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| Salt | 1.26 - 2.51 | 5.50 - 8.67 |
Table 2: Method Validation Parameters for Total Polyphenol Quantification Methods [2]
| Method | Working Range (mg/L GA) | LOD (mg/L GA) | LOQ (mg/L GA) | Repeatability (%RSD) | Accuracy (Recovery %) |
| Folin-Ciocalteu (F-C) | 50 - 500 | 14.2 | 42.9 | < 5% | 95 - 105 |
| Lowenthal-Permanganate (L-P) | 100 - 1000 | - | - | < 5% | Lacked accuracy |
GA = Gallic Acid Equivalents
Table 3: Comparison of Total Phenolic Content Measurement Methods with UPLC as a Reference [3]
| Method | Correlation with UPLC (R²) |
| Somers (A280) | 0.99 |
| Folin-Ciocalteu (FC) | 0.89 |
Table 4: Validation Parameters for Microplate vs. Conventional Spectrophotometric Methods for Total Phenolic Content (TPC) [4]
| Parameter | TPC Microplate Method |
| Limit of Detection (LOD) | 0.74 mg/L GAE |
| Limit of Quantification (LOQ) | 2.24 mg/L GAE |
| Repeatability & Reproducibility (RSD) | ≤ 6.1% |
| Accuracy (Recovery %) | 88% - 100% |
GAE = Gallic Acid Equivalents
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for phenolic compounds.
High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds in Olive Oil[5][6][7]
This method is based on the direct extraction of phenolic compounds from olive oil followed by quantification by HPLC with a Diode Array Detector (DAD).
-
Instrumentation :
-
High-performance liquid chromatograph with a ternary gradient system.
-
Reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size).
-
Spectrophotometric UV detector or DAD set at 280 nm.
-
-
Reagents and Standards :
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Syringic acid (internal standard).
-
Reference standards for individual phenolic compounds.
-
-
Sample Preparation (Solid Phase Extraction - SPE) :[5][6]
-
Dissolve a known amount of olive oil in a suitable solvent.
-
Pass the sample through a diol-phase SPE cartridge to extract the phenolic compounds.
-
Elute the phenolic compounds from the cartridge with methanol.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions :[7]
-
Quantification :
Folin-Ciocalteu Spectrophotometric Method for Total Phenolic Content[2][3][9]
This method is a colorimetric assay used to determine the total phenolic content.
-
Instrumentation :
-
Spectrophotometer.
-
-
Reagents :
-
Folin-Ciocalteu reagent.
-
Sodium carbonate solution.
-
Gallic acid (for standard curve).
-
-
Procedure :[8]
-
Extract free polyphenols from the sample using an acidic methanol solution.
-
For bound polyphenols, perform an alkaline digestion, followed by neutralization and extraction with acidic methanol.
-
Mix the sample extract with the Folin-Ciocalteu reagent.
-
Add sodium carbonate solution to the mixture.
-
Allow the reaction to develop a blue color.
-
Measure the absorbance of the solution at 765 nm.
-
-
Quantification :
-
Prepare a standard curve using known concentrations of gallic acid.
-
Determine the total phenolic content of the sample by comparing its absorbance to the gallic acid standard curve. The results are expressed as mg of gallic acid equivalents (GAE) per kg or L of the sample.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of analytical methods for phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 3. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider [mdpi.com]
- 4. Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationaloliveoil.org [internationaloliveoil.org]
- 6. Phenolic compounds in virgin olive oil. 2. Reappraisal of the extraction, HPLC separation, and quantification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction, Analysis, and Antioxidant Activity Evaluation of Phenolic Compounds in Different Italian Extra-Virgin Olive Oils [mdpi.com]
- 8. medallionlabs.com [medallionlabs.com]
Confirming the mechanism of action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone through mechanistic studies
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount for its potential therapeutic application. This guide provides a comprehensive analysis of the mechanistic studies confirming the bioactivity of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic phenolic compound with notable antioxidant and anti-inflammatory properties. Through a detailed examination of its molecular interactions and a comparison with structurally related alternatives, this document serves as a valuable resource for evaluating its therapeutic potential.
At its core, the mechanism of action of this compound revolves around its potent ability to counteract oxidative stress and inflammation. These dual activities stem from its unique chemical structure, featuring a sterically hindered phenolic hydroxyl group. This structural motif is central to its function as a free radical scavenger and a modulator of key inflammatory signaling pathways.
Primary Mechanism of Action: Antioxidant Activity
The principal mechanism through which this compound exerts its protective effects is by functioning as a potent antioxidant. This activity is primarily attributed to the hydrogen-donating capacity of its phenolic hydroxyl (-OH) group. The presence of two bulky tert-butyl groups in the ortho positions to the hydroxyl group creates steric hindrance, which enhances the stability of the resulting phenoxyl radical after hydrogen donation. This stabilization prevents the radical from propagating further oxidative chain reactions, making the compound a highly effective chain-breaking antioxidant.
The antioxidant prowess of this compound can be quantified through various in vitro assays that measure its ability to neutralize free radicals and inhibit the oxidation of lipids.
Comparative Antioxidant Activity
To contextualize the efficacy of this compound, its antioxidant performance can be compared with that of Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant with a similar sterically hindered phenolic structure, and other relevant phenolic compounds. While specific IC50 values for this compound are not widely reported in publicly available literature, the activity of structurally similar compounds provides a strong indication of its potential.
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Probucol | Key Observations |
| DPPH Radical Scavenging | Data not readily available. Derivatives show potent activity. | Reported IC50 values vary, but it is a well-established radical scavenger. | Known potent antioxidant. | The hindered phenol moiety is crucial for high radical scavenging activity. |
| Lipid Peroxidation Inhibition | Derivatives are potent inhibitors.[1] | Effective inhibitor of lipid peroxidation. | Potent inhibitor of LDL oxidation.[1] | Steric hindrance and hydrogen-donating ability are key for preventing lipid damage. |
Secondary Mechanism of Action: Anti-inflammatory Effects
Beyond its direct antioxidant effects, emerging evidence suggests that this compound possesses significant anti-inflammatory properties. This secondary mechanism is believed to be mediated through the modulation of critical intracellular signaling pathways that are intrinsically linked to the inflammatory response. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK pathways are central regulators of inflammation. Upon activation by various stimuli, such as cytokines or pathogens, these pathways trigger the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Phenolic compounds, including those structurally related to this compound, have been shown to inhibit these pathways at multiple levels. The proposed anti-inflammatory mechanism involves the suppression of the activation of key kinases in these pathways, leading to a downstream reduction in the production of inflammatory mediators.
Experimental Protocols
To substantiate the mechanisms of action described, a suite of well-established experimental protocols are employed. These assays provide quantitative data on the antioxidant and anti-inflammatory efficacy of the compound.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. The reduction of the deep violet DPPH to a pale yellow hydrazine is monitored by the decrease in absorbance at approximately 517 nm.
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a lipid-rich substrate, such as linoleic acid or a biological membrane preparation, and measuring the formation of peroxidation products, like malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) method.
Anti-inflammatory Activity Assays
-
NF-κB Activation Assay: This can be assessed using various techniques, including reporter gene assays where a reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter. Inhibition of NF-κB activation by the test compound results in a decrease in reporter gene expression.
-
MAPK Phosphorylation Assay (Western Blotting): The activation of MAPK pathways (e.g., ERK, JNK, p38) is typically measured by detecting the phosphorylation of the specific kinase proteins. Western blotting with phospho-specific antibodies is a standard method to quantify the levels of activated MAPKs in cell lysates treated with the compound and an inflammatory stimulus.
-
Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes can be determined using commercially available assay kits. These assays typically measure the production of prostaglandins from the substrate arachidonic acid.
Visualizing the Mechanisms
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Free radical scavenging by this compound.
Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.
Caption: General workflow for mechanistic studies.
Conclusion
References
Comparative analysis of the bioavailability of different formulations of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
Disclaimer: Direct comparative studies on the bioavailability of different formulations of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone are not available in the current scientific literature. The following guide is a scientifically informed, hypothetical comparison based on established principles for enhancing the bioavailability of poorly water-soluble phenolic compounds. The experimental data presented is illustrative and intended to demonstrate how such a comparison would be structured.
This compound is an aromatic ketone with significant antioxidant properties.[1][2][3] However, like many phenolic compounds, its lipophilic nature and poor aqueous solubility can limit its bioavailability, restricting its potential therapeutic efficacy.[2][4] Advanced formulation strategies are crucial for overcoming these limitations. This guide compares the hypothetical bioavailability of three distinct formulations of this compound: a standard aqueous suspension, a nanoparticle formulation, and a cyclodextrin complex.
Factors Influencing Bioavailability of Phenolic Compounds
The bioavailability of phenolic compounds is influenced by numerous factors including their chemical structure, molecular weight, and the food matrix in which they are consumed.[5][6][7] For hydrophobic compounds like this compound, low aqueous solubility is a primary barrier to absorption in the gastrointestinal tract.[4][8] To enhance bioavailability, formulation strategies often focus on increasing solubility and dissolution rate.[1][2][9]
-
Nanoparticle Formulations: Reducing drug particle size to the nanometer scale dramatically increases the surface area-to-volume ratio.[1][3] This enhances the dissolution rate and saturation solubility, which can lead to improved absorption and higher bioavailability.[1][3][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][11] They can encapsulate poorly soluble "guest" molecules, like the target compound, forming inclusion complexes.[2][12] This encapsulation shields the hydrophobic molecule, increasing its apparent water solubility and stability, thereby facilitating its absorption.[2][13]
Comparative Analysis of Hypothetical Formulations
This section presents a hypothetical comparison of key pharmacokinetic parameters for three formulations of this compound following oral administration in a rat model. The data is structured to reflect the expected improvements in bioavailability with advanced formulation techniques.
Pharmacokinetic Parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood.[14][15][16]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[14][15][16]
-
AUC (Area Under the Curve): Represents the total systemic exposure to the compound over time.[14][15][16]
Table 1: Hypothetical Pharmacokinetic Data
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Formulation A (Aqueous Suspension) | 150 ± 25 | 4.0 ± 1.0 | 1200 ± 210 | 100 (Reference) |
| Formulation B (Nanoparticle) | 450 ± 50 | 2.0 ± 0.5 | 4800 ± 450 | 400 |
| Formulation C (Cyclodextrin Complex) | 380 ± 40 | 2.5 ± 0.5 | 4200 ± 380 | 350 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following is a representative protocol for an in vivo bioavailability study designed to generate the kind of data presented above.
Study Design:
-
Objective: To determine and compare the oral bioavailability of three different formulations of this compound.
-
Test Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Study Arms:
-
Group 1: Formulation A (Aqueous Suspension)
-
Group 2: Formulation B (Nanoparticle Formulation)
-
Group 3: Formulation C (Cyclodextrin Complex)
-
-
Dosing: A single oral gavage dose of 50 mg/kg for each formulation.
-
Blood Sampling: Blood samples (approx. 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each animal using non-compartmental analysis software.
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical comparisons between groups are performed using ANOVA.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the described hypothetical bioavailability study.
Caption: Workflow for a comparative oral bioavailability study.
Antioxidant Signaling Pathway
This compound is recognized for its antioxidant properties. One of the key cellular pathways for defense against oxidative stress is the Keap1-Nrf2 pathway. The compound could potentially exert its effects by modulating this pathway.
Caption: The Keap1-Nrf2 antioxidant response signaling pathway.
References
- 1. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrins and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 13. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 14. Pharmacokinetics | PPTX [slideshare.net]
- 15. Video: Drug Concentration Versus Time Correlation [jove.com]
- 16. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols will ensure that your laboratory practices remain in compliance with regulatory standards and contribute to a culture of safety.
Hazard Profile and Safety Considerations
This compound is classified with several hazards that necessitate specific disposal considerations. Understanding these risks is the first step in safe handling and disposal.
According to safety data sheets, this chemical causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also identified as potentially causing long-lasting harmful effects to aquatic life.[1][3] Therefore, it is imperative that this substance does not enter drains or the regular waste stream.[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Hazardous to the Aquatic Environment | H413: May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. |
This data is compiled from available Safety Data Sheets.[1][2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste disposal service.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of chemical waste.
-
Only purchase and use the amount of this compound that is strictly necessary for your procedures.[4][5]
-
Where possible, modify experiments to reduce the scale and volume of waste produced.[4]
2. Collection and Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7][8] Specifically, segregate it from incompatible materials such as strong oxidizing agents.
3. Container Selection and Labeling: The integrity and labeling of waste containers are critical for safety and compliance.
-
Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid.[9] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[10]
-
As soon as the first waste is added, label the container with a "Hazardous Waste" tag.[6][10]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
The approximate quantity of the waste.
-
The date of waste generation.[10]
-
The name and contact information of the principal investigator or laboratory supervisor.[10]
-
Appropriate hazard pictograms (e.g., irritant, environmental hazard).[10]
-
4. Storage in a Satellite Accumulation Area (SAA): Designated storage areas are required for accumulating hazardous waste.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[6][7]
-
Keep the waste container closed at all times except when adding waste.[4][9]
5. Arranging for Disposal: Disposal must be handled by qualified professionals.
-
Once the container is full or the project is complete, arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][10]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][10]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Disposal of Empty Containers: Even empty containers require proper handling.
-
A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[6][9]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6][9]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove all hazardous chemical labels first.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | C16H24O2 | CID 616296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.
This compound, an aromatic ketone, is a valuable compound in medicinal chemistry and as a synthetic building block.[1][2] However, its handling requires stringent safety measures due to its potential health and environmental hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may pose long-term risks to aquatic life.[3][4] The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Hazard Classifications for this compound
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |
Source: Aggregated GHS information from multiple suppliers.[3][4]
A multi-layered PPE approach is required to prevent exposure through inhalation, dermal contact, and eye contact.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification and Use |
| Respiratory | Dust respirator | Use in well-ventilated areas. If dust or aerosol generation is unavoidable, a NIOSH-approved respirator is necessary.[4][6] |
| Hands | Protective gloves | Chemical-resistant gloves are required.[6][7] |
| Eyes/Face | Safety glasses with side shields and/or face shield | Eye protection must be worn at all times.[4][6] A face shield is recommended when there is a risk of splashing or dust generation.[6] |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[6] |
Operational Plan: From Receipt to Storage
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the safe handling process for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Handling :
-
When weighing or transferring the solid, do so carefully to avoid the formation of dust.[4]
-
If the experimental procedure requires dissolving the compound, add it to the solvent slowly.
-
-
Post-Handling Cleanup :
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]
-
Remove PPE in a manner that avoids cross-contamination.
-
First-Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First-Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste material, including contaminated consumables (e.g., gloves, wipes) and excess chemical, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Procedure :
By adhering to these safety protocols and operational plans, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]
- 2. This compound For Research [benchchem.com]
- 3. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | C16H24O2 | CID 616296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Buy this compound | 14035-33-7 [smolecule.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
